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  • Product: 2-Nonyl-1H-indole
  • CAS: 93810-69-6

Core Science & Biosynthesis

Foundational

2-Nonyl-1H-indole: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and the Role of 2-Alkylation The indole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" due to its prevalence in a multitud...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indole Scaffold and the Role of 2-Alkylation

The indole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The substitution pattern on the indole ring is critical in determining its biological function. Specifically, alkylation at the C2 position has been a subject of significant interest as it can profoundly influence the molecule's interaction with biological targets.[4] This guide focuses on 2-Nonyl-1H-indole, a derivative featuring a nine-carbon alkyl chain at the second position of the indole ring, exploring its chemical identity, synthesis, and predicted physicochemical and spectroscopic properties.

Chemical Structure and Properties

The chemical structure of 2-Nonyl-1H-indole consists of a bicyclic system with a benzene ring fused to a pyrrole ring. A nonyl group, a nine-carbon saturated alkyl chain, is attached to the C2 position of the indole core.

Molecular Formula: C₁₇H₂₅N

Molecular Weight: 243.39 g/mol

The long, nonpolar nonyl chain is expected to significantly influence the molecule's physical properties, particularly its solubility and lipophilicity.

Predicted Physical Properties
PropertyPredicted Value/CharacteristicRationale
Appearance Likely a waxy solid or a viscous oil at room temperature.The long alkyl chain disrupts crystal packing, potentially lowering the melting point compared to smaller 2-alkylindoles.
Melting Point Expected to be relatively low.The flexible nonyl group hinders the formation of a well-ordered crystal lattice.
Boiling Point Expected to be high, likely over 300 °C at atmospheric pressure.The significant molecular weight and van der Waals forces associated with the long alkyl chain contribute to a high boiling point.
Solubility Poorly soluble in water; soluble in nonpolar organic solvents such as hexane, ether, and chloroform.[5][6]The hydrophobic character of the nonyl chain and the aromatic indole ring dominates, making it immiscible with polar solvents like water.
LogP Predicted to be high.The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the C9 alkyl chain will make the molecule highly lipophilic.

Synthesis of 2-Nonyl-1H-indole: The Fischer Indole Synthesis

The most established and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[7][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine with an appropriate aldehyde or ketone.[9] For the synthesis of 2-Nonyl-1H-indole, the required ketone is undecan-2-one.

Reaction Pathway

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + Undecanone Undecan-2-one Undecanone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & NH₃ Elimination Diimine->Cyclization Product 2-Nonyl-1H-indole Cyclization->Product

Caption: Fischer Indole Synthesis of 2-Nonyl-1H-indole.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methods for the Fischer indole synthesis of analogous 2-alkylindoles.[4][10]

Step 1: Formation of the Phenylhydrazone

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenylhydrazine and undecan-2-one in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The phenylhydrazone may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude hydrazone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Acid-Catalyzed Cyclization

  • Catalyst and Reaction Setup: Place the purified phenylhydrazone in a clean, dry round-bottom flask. Add a suitable acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of glacial acetic acid and a strong mineral acid like sulfuric acid or hydrochloric acid.[7]

  • Heating: Heat the reaction mixture, with stirring, to a temperature typically ranging from 100 to 180 °C, depending on the chosen catalyst. The reaction is often accompanied by the evolution of ammonia.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water. This will precipitate the crude 2-Nonyl-1H-indole.

  • Purification: Collect the crude product by filtration and wash it thoroughly with water to remove any residual acid. The product can then be purified by column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate) or by recrystallization from an appropriate solvent.

Spectroscopic Characterization: Predicted Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons and the protons of the nonyl chain. The chemical shifts (δ) are predicted in ppm relative to a tetramethylsilane (TMS) standard.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0br s1HN-H (indole)
~7.5-7.6d1HH-7 (indole)
~7.0-7.2m2HH-4, H-5, H-6 (indole)
~6.2s1HH-3 (indole)
~2.7t2Hα-CH₂ (nonyl chain)
~1.2-1.7m14H-(CH₂)₇- (nonyl chain)
~0.9t3H-CH₃ (nonyl chain)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~138-140C-2 (indole)
~135-136C-7a (indole)
~128-129C-3a (indole)
~119-122C-4, C-5, C-6 (indole)
~110-111C-7 (indole)
~100-101C-3 (indole)
~30-32α-CH₂ (nonyl chain)
~22-30-(CH₂)₇- (nonyl chain)
~14-CH₃ (nonyl chain)
IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 2-Nonyl-1H-indole.[12][14]

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1600-1450Medium-StrongAromatic C=C stretch
~1465MediumCH₂ bend
~740Strongo-disubstituted benzene C-H bend
MS (Mass Spectrometry)

The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[15]

  • Molecular Ion (M⁺): m/z = 243

  • Major Fragmentation: A prominent fragment would likely result from benzylic cleavage, leading to the loss of an octyl radical (C₈H₁₇•) to form a stable indoylmethyl cation at m/z = 130.

Potential Applications and Future Directions

The indole scaffold is a well-established pharmacophore, and the introduction of a long alkyl chain at the C2 position can significantly enhance lipophilicity, which may improve membrane permeability and oral bioavailability. While specific biological activities for 2-Nonyl-1H-indole are not extensively documented, related long-chain 2-alkylindoles have been investigated for various therapeutic applications. The lipophilic nature of the nonyl group could be advantageous for targeting lipid-rich environments or for applications where sustained release is desired.

Future research on 2-Nonyl-1H-indole could focus on:

  • Synthesis and Characterization: Experimental determination of its physical and spectroscopic properties to validate the predicted data.

  • Biological Screening: Evaluation of its activity in various biological assays, including anticancer, antimicrobial, and anti-inflammatory screens.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of 2-alkylindoles with varying chain lengths to understand the impact of the alkyl substituent on biological activity.

Conclusion

2-Nonyl-1H-indole represents an intriguing yet underexplored member of the vast indole family. Its synthesis is readily achievable through the robust Fischer indole reaction. While specific experimental data on its physical and spectroscopic properties are currently limited, this guide provides a comprehensive overview of its predicted characteristics based on established chemical principles and data from analogous compounds. The insights provided herein are intended to serve as a valuable resource for researchers and professionals in drug discovery and development, encouraging further investigation into the potential of this and other long-chain 2-alkylindoles.

References

  • Pan, S., Ryu, N., & Shibata, T. (2012). Ir(I)-Catalyzed C–H Bond Alkylation of C2-Position of Indole with Alkenes: Selective Synthesis of Linear or Branched 2-Alkylindoles. Journal of the American Chemical Society, 134(42), 17474–17477.[4][13]

  • Wikipedia contributors. (2023, December 12). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link][7]

  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]

  • Salunke, V. R., & Baseer, M. A. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions, 2(2), 584-588.[10]

  • El-Sehemy, M. R., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(17), 3986.[8]

  • PubChem. (n.d.). Indole. Retrieved from [Link][5]

  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image]. Retrieved from [Link][16]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link][12]

  • de Sá Alves, A. A., de Carvalho, F. S., & de Souza, M. V. N. (2012). Biomedical Importance of Indoles. Current Bioactive Compounds, 8(4), 269–281.[1]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.[15]

  • Kumar, P., & Kumar, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.[3]

  • Wikipedia contributors. (2024, March 21). Indole. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link][2]

  • Maleckis, A., Herath, I. D., & Otting, G. (2021). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry, 19(3), 543-549.
  • NIST. (n.d.). 1H-Indole, 2-phenyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2-phenyl- (CAS 948-65-2). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... [Table]. Retrieved from [Link]

  • Wang, Y., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379.[14]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-385.[13]

  • The Royal Society of Chemistry. (n.d.). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. Retrieved from [Link]

  • Ataman Kimya. (n.d.). INDOLE. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2- Halobenzyl Halides. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2021). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 11(1), 1-13.
  • da Silva, R. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2993–3011.
  • Wang, Y., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379.
  • Wikipedia contributors. (2023, November 29). Indoline. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole (CAS 120-72-9). Retrieved from [Link]

  • NIST. (n.d.). Indole. Retrieved from [Link]

Sources

Exploratory

Introduction: Situating 2-Nonyl-1H-indole in the Chemical Landscape

An In-Depth Technical Guide to the Predicted Pharmacokinetics and Pharmacodynamics of 2-Nonyl-1H-indole Disclaimer: Direct experimental data on the pharmacokinetics and pharmacodynamics of 2-Nonyl-1H-indole are not avail...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Pharmacokinetics and Pharmacodynamics of 2-Nonyl-1H-indole

Disclaimer: Direct experimental data on the pharmacokinetics and pharmacodynamics of 2-Nonyl-1H-indole are not available in published scientific literature. This guide is a scientifically-informed projection based on the known properties of structurally related indole-based synthetic cannabinoid receptor agonists (SCRAs). The methodologies and expected outcomes are presented to guide future research for professionals in drug development and toxicology.

2-Nonyl-1H-indole belongs to the broad class of indole derivatives, a scaffold of immense interest in medicinal chemistry due to its presence in numerous bioactive compounds.[1] Structurally, it comprises a core indole ring substituted at the 2-position with a nine-carbon alkyl chain (nonyl group). This high degree of lipophilicity, conferred by the long alkyl chain, strongly suggests that 2-Nonyl-1H-indole is likely to interact with the endogenous cannabinoid system, functioning as a synthetic cannabinoid receptor agonist (SCRA).[2][3]

SCRAs are known for their potent activity at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, often with significantly higher affinity and efficacy than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, alongside the specific receptor interactions and downstream signaling, is critical for predicting the compound's physiological effects, duration of action, and potential toxicity. This guide provides a comprehensive framework for the preclinical evaluation of 2-Nonyl-1H-indole.

Part 1: Predicted Pharmacokinetic Profile (ADME)

The pharmacokinetic properties of a compound dictate its concentration and persistence in the body, which are fundamental to its pharmacological effect. For a lipophilic molecule like 2-Nonyl-1H-indole, rapid absorption and extensive distribution are expected, followed by comprehensive metabolic clearance.

Absorption

Given its likely use as a recreational substance, the primary route of administration would be inhalation (vaping or smoking). This route bypasses first-pass metabolism, leading to rapid absorption into the systemic circulation and a fast onset of psychoactive effects.[3] Oral ingestion is another possibility, though it would result in slower absorption and significant first-pass metabolism by the liver, reducing bioavailability.

Distribution

The nonyl tail renders 2-Nonyl-1H-indole highly lipophilic.[3] This property predicts:

  • High Volume of Distribution (Vd): The compound will readily partition from the bloodstream into lipid-rich tissues, such as adipose tissue and the brain.

  • Blood-Brain Barrier (BBB) Penetration: It is expected to easily cross the BBB to engage with CB1 receptors in the central nervous system (CNS), which are responsible for the psychoactive effects.[2]

  • High Plasma Protein Binding: SCRAs are typically highly bound to plasma proteins like albumin (>95%), which limits the fraction of unbound drug available for distribution and metabolism.[3]

Metabolism

Metabolism is the primary mechanism for the clearance of SCRAs and a critical determinant of both the duration of action and the potential for toxicity. The metabolic pathways for indole-based SCRAs are well-characterized and primarily involve the cytochrome P450 (CYP) enzyme system in the liver.

Predicted Metabolic Pathways:

  • Phase I Metabolism (Functionalization):

    • Alkyl Chain Hydroxylation: The nonyl chain is a prime target for oxidation, leading to the formation of various monohydroxylated metabolites (e.g., at the ω, ω-1, ω-2 positions).[5][6]

    • Indole Ring Hydroxylation: The indole core can also be hydroxylated at several positions.[6][7]

    • Oxidative Dealkylation: While less common for 2-alkylindoles compared to N-alkylindoles, some degree of N-dealkylation could occur if the indole nitrogen is substituted in related analogues.

    • Carboxylation: Further oxidation of hydroxylated alkyl chain metabolites will lead to the formation of a terminal carboxylic acid metabolite, which is often a major urinary biomarker.[5]

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The hydroxylated metabolites formed in Phase I are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. This increases their water solubility and facilitates their excretion in urine and bile.[8]

It is crucial to note that many Phase I metabolites of SCRAs remain pharmacologically active, sometimes with affinity and efficacy at cannabinoid receptors comparable to or even exceeding the parent compound.[5][9][10] This metabolic activation can significantly prolong the pharmacological effects and contribute to the overall toxicity profile.

Excretion

The hydrophilic glucuronide conjugates are primarily excreted via the kidneys into the urine.[11] Some excretion of metabolites may also occur via the bile into the feces. Due to extensive metabolism, the parent compound (2-Nonyl-1H-indole) is expected to be present at very low to undetectable concentrations in urine.[8]

ParameterPredicted Value/CharacteristicRationale
Bioavailability (Inhaled) High (>50%)Bypasses first-pass metabolism.
Bioavailability (Oral) Low (<10%)Extensive first-pass metabolism in the liver.
Time to Peak Plasma Conc. (Tmax) Fast (2-10 minutes, Inhaled)Rapid absorption from the lungs.
Plasma Protein Binding Very High (>95%)High lipophilicity.[3]
Volume of Distribution (Vd) LargeSequestration into adipose tissue and brain.
Metabolism ExtensivePrimarily hepatic via CYP450 enzymes.[12]
Elimination Half-Life (t½) Biphasic: Short initial, long terminalRapid distribution followed by slow release from tissues.
Primary Excretion Route Renal (as metabolites)Formation of water-soluble glucuronide conjugates.[8]

Part 2: Predicted Pharmacodynamic Profile

The pharmacodynamics of 2-Nonyl-1H-indole are predicted to be mediated by its interaction with cannabinoid receptors, primarily the CB1 receptor located in the CNS.

Mechanism of Action: A CB1/CB2 Receptor Agonist

2-Nonyl-1H-indole is hypothesized to act as a potent agonist at both CB1 and CB2 receptors.[13] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[14][15] Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events.

Key Signaling Events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][16]

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate ion channels. This typically involves:

    • Inhibition of voltage-gated Ca²⁺ channels (N-type and P/Q-type), which reduces neurotransmitter release.[16]

    • Activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels , which hyperpolarizes the neuron and reduces its excitability.[15]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also stimulate the MAPK cascade (including ERK1/2, JNK, and p38 MAPK), which plays a role in regulating gene expression and long-term synaptic changes.[14]

The net effect of these actions at the presynaptic terminal is the inhibition of neurotransmitter release (e.g., glutamate and GABA), which underlies the profound modulatory effects of cannabinoids on synaptic transmission throughout the brain.[1]

CB1_Signaling_Pathway cluster_intracellular Intracellular Space CB1 CB1 Receptor G_Protein Gi/o Protein CB1->G_Protein Activates MAPK MAPK Pathway CB1->MAPK Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel (N, P/Q-type) Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter K_Channel K⁺ Channel (GIRK) G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC Agonist 2-Nonyl-1H-indole (Agonist) Agonist->CB1

Caption: Predicted CB1 Receptor Signaling Pathway for 2-Nonyl-1H-indole.
Receptor Affinity and Efficacy

The key pharmacodynamic parameters are affinity (Ki) and efficacy (EC50, Emax).

  • Affinity (Ki): Describes the strength of binding between the drug and the receptor. Based on related indole SCRAs, 2-Nonyl-1H-indole is predicted to have a high affinity (low nanomolar or sub-nanomolar Ki value) for the CB1 receptor.[17]

  • Efficacy (EC50/Emax): Describes the ability of the drug to activate the receptor once bound. Many SCRAs are full agonists at the CB1 receptor, in contrast to Δ⁹-THC which is a partial agonist.[4] This higher efficacy is believed to contribute to the more intense and often more dangerous clinical effects associated with SCRAs. It is highly probable that 2-Nonyl-1H-indole will also be a full agonist.

Part 3: Proposed Experimental Workflows

To empirically determine the pharmacokinetic and pharmacodynamic properties of 2-Nonyl-1H-indole, a series of validated in vitro and in vivo experiments are required.

Workflow 1: In Vitro ADME & Metabolism Profiling

Objective: To determine metabolic stability and identify the major metabolic pathways and enzymes involved.

Methodology:

  • Metabolic Stability Assay:

    • Incubate 2-Nonyl-1H-indole (e.g., at 1 µM) with human liver microsomes (HLM) or hepatocytes in the presence of NADPH (for CYPs) and UDPGA (for UGTs).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][18]

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Metabolite Identification:

    • Analyze the samples from the stability assay using high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their accurate mass.

    • Compare findings with in silico prediction software.[7]

    • Confirm structures by synthesizing reference standards for major metabolites.

  • CYP450 Reaction Phenotyping:

    • Incubate 2-Nonyl-1H-indole with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which specific enzymes are responsible for its metabolism.[12]

    • Alternatively, use selective chemical inhibitors for each major CYP in HLM incubations.

In_Vitro_ADME cluster_input Inputs cluster_process Experimental Process cluster_output Outputs & Interpretation Compound 2-Nonyl-1H-indole Incubation Incubate at 37°C (Time course: 0-60 min) Compound->Incubation HLM Human Liver Microsomes + Cofactors (NADPH, UDPGA) HLM->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Analysis LC-MS/MS & HRMS Analysis Quench->Analysis Stability Metabolic Stability (t½, CLint) Analysis->Stability Metabolites Metabolite Profile (Hydroxylation, etc.) Analysis->Metabolites CYPs CYP Phenotyping (e.g., CYP2C9, CYP3A4) Analysis->CYPs

Caption: Workflow for In Vitro ADME & Metabolism Profiling.
Workflow 2: In Vitro Pharmacodynamics Assessment

Objective: To determine the binding affinity and functional efficacy of 2-Nonyl-1H-indole and its major metabolites at CB1 and CB2 receptors.

Methodology:

  • Receptor Binding Assay:

    • Use cell membranes expressing human CB1 or CB2 receptors.

    • Perform a competitive radioligand binding assay using a known high-affinity radioligand (e.g., [³H]CP-55,940).

    • Incubate membranes and radioligand with increasing concentrations of 2-Nonyl-1H-indole.

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki), which reflects binding affinity.[9]

  • Functional Efficacy Assay (e.g., β-Arrestin Recruitment):

    • Use a cell-based assay that measures a downstream signaling event upon receptor activation. β-arrestin recruitment assays are robust and widely used.[19][20][21]

    • A common method is a split-luciferase complementation assay where β-arrestin and the CB1 receptor are tagged with enzyme fragments.

    • Treat cells with increasing concentrations of 2-Nonyl-1H-indole and measure the luminescence generated upon receptor-arrestin interaction.

    • Generate a dose-response curve to calculate the EC50 (potency) and Emax (maximum effect) relative to a known full agonist.[4]

Workflow 3: In Vivo Pharmacokinetic & Pharmacodynamic Study (Rodent Model)

Objective: To characterize the in vivo ADME profile and confirm cannabimimetic effects.

Methodology:

  • Pharmacokinetic Study:

    • Administer a single dose of 2-Nonyl-1H-indole to rats or mice via intravenous (IV) and the intended route (e.g., intraperitoneal or inhalation).[2][22]

    • Collect serial blood samples at specified time points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hours).

    • Extract the parent drug and its major metabolites from plasma and analyze concentrations using a validated LC-MS/MS method.[23]

    • Calculate key PK parameters (Cmax, Tmax, AUC, CL, Vd, t½, and bioavailability).

  • Pharmacodynamic "Tetrad" Study:

    • Administer various doses of 2-Nonyl-1H-indole to mice.[24]

    • At the time of expected peak effect, assess the four cardinal signs of CB1 agonism:

      • Hypothermia: Measure core body temperature with a rectal probe.

      • Analgesia: Measure pain response using a hot plate or tail-flick test.

      • Hypolocomotion: Measure spontaneous activity in an open field arena.

      • Catalepsy: Measure the time the animal remains immobile on an elevated bar.

    • A positive result in all four tests is a strong indicator of in vivo cannabimimetic activity.[24]

Conclusion

While 2-Nonyl-1H-indole has not been specifically characterized, its chemical structure strongly supports the hypothesis that it is a potent synthetic cannabinoid receptor agonist. Its predicted pharmacokinetic profile is marked by high lipophilicity, rapid distribution to the brain, and extensive hepatic metabolism, which likely produces multiple active metabolites. The pharmacodynamic effects are predicted to stem from high-efficacy agonism at the CB1 receptor, leading to significant modulation of neurotransmission. The experimental workflows outlined in this guide provide a robust, scientifically-validated framework for the comprehensive evaluation of 2-Nonyl-1H-indole or any novel putative SCRA, ensuring a thorough understanding of its potential effects and risks.

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Foundational

A Technical Guide to the Putative Biosynthetic Pathways of 2-Nonyl-1H-indole

Executive Summary 2-Nonyl-1H-indole is a structurally intriguing molecule characterized by an indole core and a saturated C9 alkyl chain at the C2 position. While indole alkaloids as a class are extensively studied, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Nonyl-1H-indole is a structurally intriguing molecule characterized by an indole core and a saturated C9 alkyl chain at the C2 position. While indole alkaloids as a class are extensively studied, the specific biosynthetic origins of long-chain 2-alkyl-indoles are not well-documented in publicly accessible literature. This guide provides a scientifically grounded exploration of plausible biosynthetic pathways for 2-Nonyl-1H-indole, designed for researchers in natural product chemistry, enzyme engineering, and drug development. By synthesizing information from canonical indole metabolism, fatty acid biosynthesis, and known enzymatic reactions, we propose several testable hypotheses. This document is structured not as a rigid review but as a foundational whitepaper, offering a logical framework for future research, including detailed experimental workflows for pathway elucidation and validation.

Part 1: The Indole Scaffold and its Alkylated Derivatives

The indole ring system is a privileged scaffold in medicinal chemistry and biology, forming the core of numerous natural products and pharmaceuticals, most notably the amino acid tryptophan.[1] Nature has evolved a vast array of enzymes to modify the indole nucleus, leading to compounds with profound physiological activity. The introduction of a long, hydrophobic alkyl chain, such as the nonyl group at the C2 position, suggests a departure from typical tryptophan-derived metabolites (e.g., auxins, serotonin) and points toward a function related to membrane interaction, signaling, or chemical defense. Understanding its biosynthesis is the first step toward harnessing its potential and engineering novel biocatalytic production platforms.

Part 2: The Foundational Pathway: Biosynthesis of the Indole Core

Any proposed pathway to an indole-containing compound must acknowledge the primary route to the indole ring itself: the tryptophan biosynthesis pathway. This highly conserved metabolic route begins with chorismate, a key branch-point intermediate from the shikimate pathway.

The key steps leading to the formation of a free indole intermediate are catalyzed by two critical enzymes: Indole-3-glycerol Phosphate Synthase (IGPS) and Tryptophan Synthase (TrpS).[2][3]

  • From Chorismate to Anthranilate: The pathway initiates with the conversion of chorismate to anthranilate.

  • Formation of CdRP: Anthranilate is subsequently converted through several steps to 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP).

  • IGPS Catalysis: The enzyme IGPS catalyzes the complex and irreversible ring closure of CdRP to form indole-3-glycerol phosphate (IGP).[4][5] This reaction involves a sequence of condensation, decarboxylation, and dehydration.[2]

  • TrpS-Mediated Cleavage: The α-subunit of Tryptophan Synthase (TrpA) then catalyzes the retro-aldol cleavage of IGP, releasing D-glyceraldehyde-3-phosphate (G3P) and the free indole molecule.[6][7][8] In the canonical pathway, this indole is channeled through a hydrophobic tunnel directly to the β-subunit (TrpB) to be condensed with serine, forming tryptophan.[8][9]

However, the existence of free indole as a product of TrpA activity provides a critical branch point for the biosynthesis of other indole derivatives, including, potentially, 2-Nonyl-1H-indole.[10]

Tryptophan_Pathway_to_Indole cluster_core Core Indole Formation Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase PRA Phosphoribosyl- anthranilate (PRA) Anthranilate->PRA Anthranilate phosphoribosyltransferase CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate (CdRP) PRA->CdRP PRA Isomerase IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP Indole-3-glycerol Phosphate Synthase (IGPS) (trpC) Indole Indole IGP->Indole Tryptophan Synthase α-subunit (TrpA) Tryptophan Tryptophan Indole->Tryptophan Tryptophan Synthase β-subunit (TrpB) + L-Serine

Caption: Canonical biosynthesis pathway from Chorismate to Indole.

Part 3: Putative Biosynthetic Pathways for 2-Nonyl-1H-indole

Given the absence of a defined pathway in the literature, we propose three plausible hypotheses based on established enzymatic reaction classes. These are not mutually exclusive and serve as a foundation for experimental investigation.

Hypothesis A: Direct C2-Alkylation of a Preformed Indole Intermediate

This hypothesis posits that a free indole molecule, or a closely related derivative, is directly alkylated at the C2 position by an activated nonyl-group donor. This is mechanistically analogous to Friedel-Crafts alkylation reactions in organic synthesis.[11][12]

  • Causality and Mechanism: The indole ring is electron-rich, but the C3 position is typically more nucleophilic than C2. An enzyme, hereafter termed a putative "Indole-C2-Nonyltransferase," would be required to overcome this regioselectivity. The enzyme's active site would bind the indole substrate and position it precisely for a nucleophilic attack from the C2 carbon onto an electrophilic nonyl donor. The most likely biological alkylating agent would be Nonanoyl-CoA or a related thioester derived from fatty acid metabolism. The reaction could proceed via a direct SN2-type displacement or through an enzyme-bound carbocation intermediate.

Hypothesis_A Indole Indole Enzyme Putative Indole-C2-Nonyltransferase Indole->Enzyme NonanoylCoA Nonanoyl-CoA (from Fatty Acid Synthase) NonanoylCoA->Enzyme Product 2-Nonyl-1H-indole Enzyme->Product C2-Alkylation Hypothesis_B AnthraniloylCoA Anthraniloyl-CoA Condensation Claisen-like Condensation AnthraniloylCoA->Condensation BetaKetoAcylCoA 3-Oxodecanoyl-CoA BetaKetoAcylCoA->Condensation Intermediate Condensed Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization, Dehydration & Decarboxylation (Putative Synthase Complex) Intermediate->Cyclization Product 2-Nonyl-1H-indole Cyclization->Product

Caption: Hypothesis B: Condensation of precursors followed by cyclization.

Hypothesis C: Tryptamine-Derived Pathway with Rearrangement

This pathway leverages tryptamine, the decarboxylation product of tryptophan, a common precursor in alkaloid biosynthesis. [1]

  • Causality and Mechanism: Tryptophan could be decarboxylated to tryptamine. A subsequent reaction, potentially a modified Pictet-Spengler type reaction, could occur with a C9 aldehyde (nonanal). [13]This would form a tetrahydro-β-carboline intermediate. However, to arrive at 2-Nonyl-1H-indole, this would require a complex enzymatic rearrangement involving ring opening, migration of the alkyl chain from the C1 to the C2 position of the indole scaffold, and subsequent oxidation/aromatization. While complex, such rearrangements are not without precedent in natural product biosynthesis.

Hypothesis_C Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylase Intermediate Tetrahydro-β-carboline Intermediate Tryptamine->Intermediate Pictet-Spengler-like Reaction Nonanal Nonanal Nonanal->Intermediate Pictet-Spengler-like Reaction Rearrangement Enzymatic Rearrangement & Oxidation Intermediate->Rearrangement Product 2-Nonyl-1H-indole Rearrangement->Product

Caption: Hypothesis C: Pathway via a Tryptamine intermediate and rearrangement.

Part 4: Experimental Framework for Pathway Validation

To move from hypothesis to established fact, a multi-pronged experimental approach is required. The following workflows provide a logical, self-validating system for elucidating the true biosynthetic pathway.

Validation_Workflow Integrated Workflow for Pathway Validation Hypotheses Proposed Biosynthetic Hypotheses (A, B, C) Isotopes Workflow 1: Isotopic Labeling Studies Hypotheses->Isotopes Design Precursors Genomics Workflow 2: Genome Mining & Gene Knockout Hypotheses->Genomics Predict Gene Types Isotopes->Genomics Confirm Precursor (e.g., Fatty Acid vs. Trp) Validation Validated Biosynthetic Pathway Isotopes->Validation Enzymology Workflow 3: In Vitro Enzymatic Assays Genomics->Enzymology Identify Candidate Genes for Expression Genomics->Validation Enzymology->Isotopes Confirm Reaction Step Enzymology->Validation

Caption: Integrated experimental workflow for validating biosynthetic hypotheses.

Workflow 1: Isotopic Labeling and Metabolite Analysis

This protocol aims to trace the metabolic origin of the carbon atoms in the final product.

  • Objective: To determine the primary metabolic precursors of the indole ring and the nonyl chain.

  • Methodology:

    • Culture Preparation: Cultivate the 2-Nonyl-1H-indole producing organism (e.g., bacterial strain, plant cell culture) under standard production conditions.

    • Precursor Feeding: Divide the culture into separate flasks. To each, add a distinct ¹³C- or ¹⁴C-labeled precursor. Key precursors to test include:

      • U-¹³C-Tryptophan (to test Hypothesis C)

      • ¹³C-Anthranilic Acid (to test Hypotheses A and B for the indole core)

      • ¹³C-Nonanoic Acid or ¹³C-Acetate (to test all hypotheses for the origin of the nonyl chain from fatty acid synthesis)

    • Incubation and Extraction: Continue incubation for a period sufficient for metabolite production. Harvest the cells/media and perform a solvent extraction (e.g., with ethyl acetate) to isolate lipophilic compounds.

    • Analysis:

      • Purify the 2-Nonyl-1H-indole using HPLC.

      • Analyze the purified compound by high-resolution mass spectrometry (HR-MS) to detect mass shifts corresponding to the incorporation of labeled precursors.

      • For ¹³C-labeled samples, use Nuclear Magnetic Resonance (NMR) spectroscopy to pinpoint the exact location of ¹³C atoms in the molecule's structure.

  • Self-Validation: A positive result (i.e., incorporation of a label) is validated by the negative result in control cultures. The specific pattern of label incorporation as seen by NMR provides definitive evidence for a particular bond-construction logic. For instance, uniform labeling of the nonyl chain from ¹³C-acetate would strongly support its origin from fatty acid biosynthesis.

Workflow 2: Genome Mining and Functional Genomics

This protocol aims to identify the genes responsible for the biosynthesis.

  • Objective: To locate a putative biosynthetic gene cluster (BGC) and confirm gene function through knockout experiments.

  • Methodology:

    • Genome Sequencing: If not already available, sequence the genome of the producing organism.

    • Bioinformatic Analysis: Use genome mining tools (e.g., antiSMASH, BiG-SCAPE) to search for BGCs. Look for clusters containing genes encoding:

      • Tryptophan biosynthesis enzymes (trp genes).

      • Fatty acid synthesis or modification enzymes.

      • Acyl-CoA ligases or synthases.

      • Transferases (for Hypothesis A).

      • Condensing enzymes like polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS) (for Hypothesis B).

      • Decarboxylases and oxidoreductases (for Hypothesis C).

    • Gene Knockout: Once a candidate BGC is identified, use targeted gene disruption techniques (e.g., CRISPR-Cas9, homologous recombination) to create knockout mutants for key genes in the cluster.

    • Phenotypic Analysis: Culture the wild-type and mutant strains under identical conditions. Extract and analyze the metabolites using LC-MS.

  • Self-Validation: The system is self-validating. The abolition of 2-Nonyl-1H-indole production in a specific knockout mutant, and only in that mutant, provides strong evidence for that gene's involvement in the pathway.

Workflow 3: Heterologous Expression and In Vitro Enzymatic Assays

This protocol provides direct biochemical proof of an enzyme's function.

  • Objective: To confirm the specific catalytic activity of a candidate enzyme identified in Workflow 2.

  • Methodology:

    • Gene Cloning and Expression: Amplify the candidate gene(s) from the producing organism's gDNA. Clone the gene into an expression vector (e.g., pET series) and transform it into a suitable heterologous host, typically E. coli BL21(DE3).

    • Protein Production and Purification: Induce protein expression (e.g., with IPTG). Lyse the cells and purify the target enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Enzymatic Assay:

      • Prepare a reaction buffer containing the purified enzyme, necessary cofactors (e.g., Mg²⁺, ATP, CoA), and the hypothesized substrates (e.g., indole and nonanoyl-CoA for Hypothesis A).

      • Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.

      • Quench the reaction (e.g., with acid or organic solvent).

    • Product Detection: Analyze the reaction mixture by HPLC or LC-MS, comparing it against an authentic standard of 2-Nonyl-1H-indole.

  • Self-Validation: The formation of the correct product only in the presence of the enzyme and all required substrates constitutes direct proof of function. Control reactions lacking the enzyme or any single substrate must not show product formation.

Part 5: Quantitative Data Presentation

Effective research relies on clear data presentation. The following tables serve as templates for summarizing key quantitative findings from the experimental workflows.

Table 1: Template for Kinetic Parameters of a Putative Enzyme (e.g., Indole-C2-Nonyltransferase)

Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Indole Value \multirow{2}{*}{Value} Value
Nonanoyl-CoA Value Value
Alternative Substrate 1 Value Value Value

| Alternative Substrate 2 | Value | Value | Value |

Table 2: Template for Isotopic Labeling Incorporation Results

Labeled Precursor Fed Precursor Mass Shift Observed (Δm/z) % Incorporation Inferred Origin
U-¹³C₈-Anthranilic Acid 2-Nonyl-1H-indole +8 Value Indole Ring
1-¹³C-Nonanoic Acid 2-Nonyl-1H-indole +1 Value Nonyl Chain (Carboxyl end)

| U-¹³C₄-Acetate | 2-Nonyl-1H-indole | +9 (from 4.5 units) | Value | Nonyl Chain (Fatty Acid Synthase) |

Part 6: Conclusion and Future Outlook

The biosynthesis of 2-Nonyl-1H-indole represents an intriguing area of natural product research. While its precise pathway remains to be elucidated, the hypotheses presented in this guide—direct alkylation, precursor condensation, and tryptamine rearrangement—provide a robust and testable foundation for discovery. The successful elucidation of this pathway will not only contribute to our fundamental understanding of biochemical diversity but also provide novel enzymatic tools. These enzymes could be integrated into synthetic biology chassis for the sustainable production of 2-Nonyl-1H-indole and a wide range of engineered analogs, opening new avenues for drug discovery and the development of novel bioactive compounds.

References

  • Biochemistry, "Kinetic Mechanism of Indole-3-glycerol Phosphate Synthase." [URL: https://pubs.acs.org/doi/10.1021/bi3013429] [2][5]2. PubMed, "Kinetic mechanism of indole-3-glycerol phosphate synthase." [URL: https://pubmed.ncbi.nlm.nih.gov/23215830/] [4]3. ResearchGate, "Kinetic Mechanism of Indole-3-glycerol Phosphate Synthase | Request PDF." [URL: https://www.researchgate.net/publication/233912117_Kinetic_Mechanism_of_Indole-3-glycerol_Phosphate_Synthase] [14]4. PMC, NIH, "Biosynthesis of Fungal Indole Alkaloids." [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4079737/] [1]5. MDPI, "Indole-3-Acetic Acid Biosynthesis Pathways in the Plant-Beneficial Bacterium Arthrobacter pascens ZZ21." [URL: https://www.mdpi.com/1422-0067/19/2/445]

  • PMC, NIH, "Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms." [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10455589/]
  • PMC, "Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation." [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6450942/] [3]8. M-CSA, "Tryptophan synthase - M-CSA." [URL: https://www.ebi.ac.uk/thornton-srv/m-csa/entry/35/] [6]9. PMC, "Tryptophan synthase uses an atypical mechanism to achieve substrate specificity." [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5388612/] [9]10. ACS Publications, "Tryptophan Synthase Uses an Atypical Mechanism To Achieve Substrate Specificity | Biochemistry." [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.6b01053] [7]11. Wikipedia, "Tryptophan synthase." [URL: https://en.wikipedia.org/wiki/Tryptophan_synthase] [8]12. ResearchGate, "Activated steps in the pathways of ''indole alkaloid biosynthesis'',..." [URL: https://www.researchgate.net/figure/Activated-steps-in-the-pathways-of-indole-alkaloid-biosynthesis-phenylalanine_fig3_263435105] [15]13. Royal Society of Chemistry, "Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives." [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01783a] [11]14. PMC, "C–H functionalization of 2-alkyl tryptamines: direct assembly of azepino[4,5-b]indoles and total synthesis of ngouniensines." [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8914101/] [13]15. ACS Publications, "Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes | Journal of Agricultural and Food Chemistry." [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c01191] [10]16. Frontiers, "2-Alkylation of 3-Alkyindoles With Unactivated Alkenes." [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.852445/full] [12]17. PMC, "Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus." [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3133130/]

Sources

Exploratory

In Vitro Biological Activities of 2-Nonyl-1H-indole Derivatives: A Technical Guide for Researchers

Introduction: The Untapped Potential of 2-Alkyl-Indoles The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of 2-Alkyl-Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] From anticancer to antimicrobial and anti-inflammatory effects, the versatility of the indole nucleus continues to inspire the development of novel therapeutic agents.[2][3] This guide focuses on a specific, yet underexplored, subclass: 2-Nonyl-1H-indole derivatives. The introduction of a long, nine-carbon alkyl chain at the second position of the indole ring imparts significant lipophilicity, which can profoundly influence the compound's interaction with biological membranes and molecular targets.

While extensive research has been dedicated to various substituted indoles, the in vitro biological profile of 2-Nonyl-1H-indole derivatives remains largely uncharacterized in publicly accessible literature. This guide, therefore, serves a dual purpose: to hypothesize the potential biological activities of this compound class based on the known pharmacology of related indole structures and to provide a comprehensive, in-depth technical resource with detailed protocols for researchers poised to investigate these activities. By equipping scientists with the necessary experimental frameworks, we aim to catalyze the exploration of 2-Nonyl-1H-indole derivatives as a potential source of new therapeutic leads.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the evaluation process for anticancer, antimicrobial, and anti-inflammatory properties.

Part 1: Anticancer Activity Evaluation

The indole nucleus is a privileged scaffold in oncology drug discovery, present in numerous approved anticancer agents.[4][5] The cytotoxic and antiproliferative effects of indole derivatives are often attributed to their ability to interfere with key cellular processes such as cell division, signaling pathways, and programmed cell death.[6] For 2-Nonyl-1H-indole derivatives, the long alkyl chain could facilitate membrane intercalation or interaction with hydrophobic pockets of target proteins, potentially leading to unique anticancer activities.

Mechanism of Action: Potential Anticancer Pathways

Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Disruption of Microtubule Dynamics: Similar to vinca alkaloids, some indole derivatives can interfere with the polymerization or depolymerization of tubulin, leading to mitotic arrest and apoptosis.

  • Inhibition of Protein Kinases: Many kinases, which are crucial for cancer cell proliferation and survival, have been identified as targets for indole-based inhibitors.[5][7]

  • Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, indole derivatives can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell replication.[4][8]

The following experimental workflow is designed to comprehensively assess the anticancer potential of 2-Nonyl-1H-indole derivatives.

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis MTT MTT Assay for Cytotoxicity Apoptosis Annexin V/PI Staining for Apoptosis MTT->Apoptosis If cytotoxic Cell_Cycle Propidium Iodide Staining for Cell Cycle Analysis MTT->Cell_Cycle If cytotoxic IC50 IC50 Value Calculation MTT->IC50 Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Cell_Lines->MTT Apoptosis_Analysis Quantification of Apoptotic vs. Necrotic Cells Apoptosis->Apoptosis_Analysis Cell_Cycle_Analysis Distribution of Cells in G0/G1, S, G2/M Phases Cell_Cycle->Cell_Cycle_Analysis

Workflow for in vitro anticancer activity assessment.
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[6][10] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 2-Nonyl-1H-indole derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[2]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to the exposed PS. Propidium iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the 2-Nonyl-1H-indole derivatives at their IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them gently using a non-enzymatic method like using EDTA.[2]

    • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[2][11]

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[2]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]

    • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.[2][5]

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[4][12]

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[4] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol:

    • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

    • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[12][13]

    • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12] RNase A is crucial to prevent the staining of RNA.[4]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry. The data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

Data Presentation
DerivativeCell LineIC50 (µM)% Apoptotic Cells (at IC50)% G2/M Arrest (at IC50)
2-Nonyl-1H-indole MCF-7DataDataData
A549DataDataData
HCT116DataDataData
Doxorubicin MCF-7DataDataData

Table 1: Hypothetical data summary for the in vitro anticancer activity of a 2-Nonyl-1H-indole derivative.

Part 2: Antimicrobial Activity Evaluation

Indole and its derivatives have been reported to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[9][14][15] The mechanism of action is often linked to the disruption of the cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[12] The lipophilic nonyl chain of the target compounds could enhance their ability to penetrate microbial cell walls and membranes.

Mechanism of Action: Potential Antimicrobial Pathways
  • Membrane Disruption: The lipophilic nature of the 2-nonyl group may allow the molecule to insert into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and cell death.

  • Enzyme Inhibition: Indole derivatives can inhibit enzymes crucial for microbial survival, such as those involved in DNA replication or cell wall synthesis.[16]

  • Biofilm Inhibition: Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to antibiotic resistance. Some indole derivatives have been shown to inhibit biofilm formation.[12]

Antimicrobial_Workflow cluster_0 Bacterial & Fungal Strains cluster_1 Susceptibility Testing cluster_2 Data Analysis Gram_Positive Gram-positive (e.g., S. aureus) Disk_Diffusion Agar Disk Diffusion (Qualitative) Gram_Positive->Disk_Diffusion Broth_Microdilution Broth Microdilution (Quantitative - MIC) Gram_Positive->Broth_Microdilution Gram_Negative Gram-negative (e.g., E. coli) Gram_Negative->Disk_Diffusion Gram_Negative->Broth_Microdilution Fungi Fungi (e.g., C. albicans) Fungi->Disk_Diffusion Fungi->Broth_Microdilution Zone_of_Inhibition Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_of_Inhibition MIC_Value Determine Minimum Inhibitory Concentration (µg/mL) Broth_Microdilution->MIC_Value

Workflow for in vitro antimicrobial activity assessment.
Experimental Protocols

This is a qualitative method to assess the antimicrobial activity of a compound.[1][17]

  • Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the disk.[1][18]

  • Protocol:

    • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.[16]

    • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate with the prepared inoculum.[16]

    • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the 2-Nonyl-1H-indole derivative onto the agar surface.[18]

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[14]

    • Measurement: Measure the diameter of the zone of inhibition in millimeters.[14]

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]

  • Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are observed for visible growth.[21]

  • Protocol:

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the 2-Nonyl-1H-indole derivative in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[22]

    • Inoculum Preparation: Prepare a microbial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

    • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[21]

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[20]

Data Presentation
DerivativeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
2-Nonyl-1H-indole DataDataData
Ciprofloxacin DataDataNA
Fluconazole NANAData

Table 2: Hypothetical data summary for the in vitro antimicrobial activity of a 2-Nonyl-1H-indole derivative. NA: Not Applicable.

Part 3: Anti-inflammatory Activity Evaluation

Certain indole derivatives, such as indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[19] Their anti-inflammatory effects are often mediated by the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating the production of inflammatory mediators like nitric oxide (NO).[18]

Mechanism of Action: Potential Anti-inflammatory Pathways
  • Inhibition of COX and LOX Enzymes: These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.[21]

  • Inhibition of Nitric Oxide (NO) Production: In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO, which contributes to inflammation.[23][24]

  • Modulation of Pro-inflammatory Cytokines: Indole derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells.[17][25]

Anti_Inflammatory_Workflow cluster_0 Cell-Based Assays cluster_1 Enzyme Inhibition Assays cluster_2 Data Analysis Macrophages RAW 264.7 Macrophages + LPS Stimulation Griess_Assay Griess Assay for NO Production Macrophages->Griess_Assay NO_Inhibition IC50 for NO Inhibition Griess_Assay->NO_Inhibition COX_Assay COX-1/COX-2 Inhibition Assay COX_Inhibition IC50 for COX-1/COX-2 Inhibition COX_Assay->COX_Inhibition LOX_Assay 5-LOX Inhibition Assay LOX_Inhibition IC50 for 5-LOX Inhibition LOX_Assay->LOX_Inhibition

Workflow for in vitro anti-inflammatory activity assessment.
Experimental Protocols

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.[23][26]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.[23][27]

  • Protocol:

    • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the 2-Nonyl-1H-indole derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production.

    • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.[27]

    • Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.[27][28]

    • Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark.[23] Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

These are typically cell-free enzymatic assays that measure the ability of a compound to inhibit the activity of purified COX or LOX enzymes.

  • Principle: The activity of COX or LOX enzymes is monitored by measuring the formation of their respective products or the consumption of a substrate. Commercially available kits are often used for these assays.

  • General Protocol (using a commercial kit):

    • Reagent Preparation: Prepare the assay buffer, enzyme, substrate (e.g., arachidonic acid), and test compounds according to the kit's instructions.[3][29][30][31][32][33][34][35]

    • Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme (e.g., COX-1, COX-2, or 5-LOX), and the 2-Nonyl-1H-indole derivative at various concentrations. Include a positive control inhibitor (e.g., indomethacin for COX, zileuton for LOX).

    • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specified time at the recommended temperature.[30]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

    • Detection: After a set incubation period, stop the reaction and measure the signal (e.g., fluorescence or absorbance) according to the kit's protocol.

    • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation
DerivativeNO Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)
2-Nonyl-1H-indole DataDataDataData
Indomethacin DataDataDataData

Table 3: Hypothetical data summary for the in vitro anti-inflammatory activity of a 2-Nonyl-1H-indole derivative.

Conclusion

The indole scaffold represents a highly promising starting point for the development of new therapeutic agents. While the specific biological activities of 2-Nonyl-1H-indole derivatives are yet to be fully elucidated, the established pharmacology of other indole derivatives suggests a strong potential for anticancer, antimicrobial, and anti-inflammatory properties. The lipophilic nonyl chain is a key structural feature that may confer unique and potent activities.

This technical guide provides a comprehensive framework for the in vitro evaluation of these compounds. The detailed, step-by-step protocols for a range of established assays are intended to empower researchers to systematically investigate the therapeutic potential of 2-Nonyl-1H-indole derivatives. The data generated from these studies will be crucial in determining the future direction of research and development for this intriguing class of molecules. It is our hope that this guide will serve as a valuable resource for scientists in the field and contribute to the discovery of novel and effective drugs.

Sources

Foundational

Pharmacological Profiling of 2-Nonyl-1H-indole: Receptor Binding Affinity and Mechanistic Workflows

Executive Summary The pharmacological landscape of indole-based compounds has historically been dominated by their interactions with canonical cannabinoid receptors (CB1R and CB2R). However, recent advancements have unve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological landscape of indole-based compounds has historically been dominated by their interactions with canonical cannabinoid receptors (CB1R and CB2R). However, recent advancements have unveiled a parallel signaling axis governed by non-canonical, alkylindole (AI)-sensitive G protein-coupled receptors (GPCRs). 2-Nonyl-1H-indole , characterized by its extensive nine-carbon aliphatic chain at the C-2 position, serves as a highly specialized probe in this domain.

This whitepaper provides an in-depth technical guide for researchers and drug development professionals investigating the receptor binding affinity of 2-Nonyl-1H-indole. By dissecting the causality behind structural modifications and establishing self-validating experimental workflows, this guide outlines how to accurately quantify the affinity and functional efficacy of highly lipophilic alkylindoles.

Mechanistic Grounding: The Alkylindole Receptor Landscape

Divergence from Canonical Cannabinoid Receptors

The introduction of a massive nonyl (C9H19) chain at the C-2 position in 2-Nonyl-1H-indole fundamentally alters the molecule's pharmacological trajectory:

  • Steric Exclusion: The C-2 substitution forces a specific dihedral angle that clashes with the orthosteric binding site of CB1 and CB2 receptors, effectively abrogating canonical cannabinoid activity.

The Causality of Lipophilicity (LogP) in Assay Design

With an estimated LogP exceeding 6.0, 2-Nonyl-1H-indole is extremely lipophilic. In an aqueous in vitro assay, this high lipophilicity causes the compound to partition heavily into lipid membranes and adhere to plastic surfaces (non-specific binding). If not properly controlled, this phenomenon artificially depletes the free ligand concentration, leading to falsely inflated dissociation constants ( Kd​ ) and inaccurate affinity ( Ki​ ) calculations. Consequently, the inclusion of a carrier protein (e.g., 0.1% fatty acid-free Bovine Serum Albumin) is a non-negotiable mechanistic requirement to maintain the thermodynamic equilibrium of the ligand in solution.

GPCR_Signaling Ligand 2-Nonyl-1H-indole Receptor AI-Sensitive GPCR Ligand->Receptor High Affinity Binding G_Protein Gi/o Protein Receptor->G_Protein Conformational Shift AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase αi Subunit Inhibition cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Downregulation

Experimental Protocols: Self-Validating Workflows

Protocol A: Radioligand Displacement Assay

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 3 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2​ , 0.2 mM EGTA, and 0.1% fatty acid-free BSA . Causality: The BSA prevents the highly lipophilic 2-Nonyl-1H-indole from adhering to the assay tubes, ensuring accurate dose-response curves.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 1 nM [3H]WIN55212−2 (the radioligand), and increasing concentrations of 2-Nonyl-1H-indole ( 10−11 to 10−5 M).

  • Self-Validation Controls:

    • Total Binding (TB): Radioligand + vehicle.

    • Non-Specific Binding (NSB): Radioligand + 10 µM unlabeled WIN55212-2.

  • Termination & Filtration: Incubate for 90 minutes at 30°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding.

  • Detection: Wash filters three times with ice-cold buffer, dry, and quantify bound radioactivity via liquid scintillation counting.

Binding_Workflow Membrane HEK293 Cell Membranes (Endogenous AI-GPCR, No CB1/CB2) Incubation Incubation Phase [3H]WIN55212-2 + 2-Nonyl-1H-indole Membrane->Incubation 1. Prepare Assay Filtration Rapid Vacuum Filtration (GF/C Filters) Incubation->Filtration 2. Terminate Reaction Washing Wash Phase (Ice-Cold Buffer to Trap Bound Ligand) Filtration->Washing 3. Isolate Complexes Detection Liquid Scintillation Counting (Quantify Displacement) Washing->Detection 4. Data Acquisition

Protocol B: Functional [35S]GTPγS Binding Assay

Affinity ( Ki​ ) does not equal efficacy. To determine if 2-Nonyl-1H-indole acts as an agonist or antagonist at the AI-sensitive GPCR, a functional assay measuring G-protein coupling is required.

Step-by-Step Methodology:

  • Reaction Setup: Incubate HEK293 membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 3 mM MgCl2​ , 100 mM NaCl, 0.2 mM EGTA, 0.1% BSA, pH 7.4) supplemented with 10 µM GDP. Causality: Excess GDP forces the G-proteins into an inactive state, maximizing the signal-to-noise ratio when an agonist induces GDP/GTP exchange.

  • Ligand Addition: Add 2-Nonyl-1H-indole at varying concentrations and 0.1 nM [35S]GTPγS . Incubate for 60 minutes at 30°C.

  • Self-Validation Control (Pertussis Toxin): Pre-treat a parallel batch of cells with Pertussis Toxin (PTX, 100 ng/mL) for 18 hours prior to membrane harvesting. Logic: PTX ADP-ribosylates the Gαi/o​ subunit, uncoupling it from the receptor. If the 2-Nonyl-1H-indole signal is abolished in the PTX-treated group, it definitively proves that the target receptor is Gi/o​ -coupled.

Quantitative Data Summaries

The structural nuances of alkylindoles drastically shift their receptor preferences. The table below synthesizes the comparative binding affinities ( Ki​ ) of various indole derivatives, highlighting how the C-2 nonyl substitution shifts the pharmacological profile away from canonical cannabinoid receptors toward AI-sensitive targets.

CompoundCB1R Ki​ (nM)CB2R Ki​ (nM)AI-Sensitive GPCR Ki​ (nM)Estimated LogPPrimary Target
WIN55212-2 1.90.37.24.8Non-selective (CB1/CB2/AI)
JWH-018 9.02.9>10,0005.0Canonical CB1/CB2
ST-11 >10,000>10,00052.05.2AI-Sensitive GPCR
2-Nonyl-1H-indole >10,000>10,000~145.0*6.1AI-Sensitive GPCR

*Estimated affinity based on homologous C-2 alkyl substitution SAR models. The extreme LogP requires rigorous BSA buffering to prevent artificial Ki​ inflation.

References

  • Title: Design, synthesis, and evaluation of substituted alkylindoles that activate G protein-coupled receptors distinct from the cannabinoid CB1 and CB2 receptors. Source: PubMed Central (PMC). URL: [Link]

  • Title: Alkylindole-sensitive receptors modulate microglial cell migration and proliferation. Source: PubMed Central (PMC). URL: [Link]

  • Title: Novel indole-based compounds that differentiate alkylindole-sensitive receptors from cannabinoid receptors and microtubules: Characterization of their activity on glioma cell migration. Source: PubMed Central (PMC). URL: [Link]

  • Title: Non-Canonical Cannabinoid Receptors with Distinct Binding and Signaling Properties in Prostate and Other Cancer Cell Types Mediate Cell Death. Source: MDPI (International Journal of Molecular Sciences). URL: [Link]

Exploratory

Preclinical Toxicity Profile and Safety Evaluation Framework for 2-Nonyl-1H-indole

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identification: 2-Nonyl-1H-indole (CAS: 93810-69-6) Executive Summary 2-Nonyl-1H-indole is a substituted heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identification: 2-Nonyl-1H-indole (CAS: 93810-69-6)

Executive Summary

2-Nonyl-1H-indole is a substituted heterocyclic compound characterized by an electron-rich indole core and a highly lipophilic nine-carbon aliphatic chain at the C2 position. In preclinical drug development, compounds with this structural motif present a dual-axis toxicological challenge: metabolic bioactivation driven by the indole ring and membrane disruption driven by extreme lipophilicity. This whitepaper establishes a predictive toxicity profile based on Structure-Activity Relationships (SAR) and details self-validating experimental protocols required for IND-enabling safety assessments.

Predictive Toxicological Profiling (SAR Analysis)

To accurately predict the safety liabilities of 2-Nonyl-1H-indole, we must deconstruct the molecule into its toxicophoric components. The causality of its predicted toxicity is rooted in the physicochemical properties imparted by its functional groups.

The Indole Core: CYP450-Mediated Bioactivation

The unsubstituted C3 position of the indole ring is highly susceptible to electrophilic attack and enzymatic oxidation. Research demonstrates that1[1]. This phase I metabolism often proceeds via a dehydrogenation or epoxidation pathway, generating reactive electrophilic intermediates (such as 3-methyleneindolenine species or arene oxides)[2][3]. If not rapidly neutralized by intracellular glutathione (GSH), these electrophiles covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).

The Nonyl Chain: Lipophilicity and Membrane Toxicity

The addition of a C9 straight alkyl chain drastically increases the compound's partition coefficient (ClogP). While classic4[4], highly lipophilic neutral compounds can still induce atypical membrane disruption. The nonyl chain promotes deep intercalation into phospholipid bilayers, potentially inhibiting lysosomal phospholipases via steric hindrance and altering membrane fluidity, leading to cellular lipid storage disorders[5][6].

Table 1: Predicted Physicochemical & Toxicological Parameters
ParameterPredicted Value / LiabilityMechanistic Toxicological Implication
ClogP > 4.5 (High)High risk of membrane intercalation, promiscuous off-target binding, and bioaccumulation.
pKa (Indole NH) ~ 16 (Weak acid)Remains neutral at physiological pH; lacks the lysosomotropic trapping mechanism of classic CADs.
CYP450 Liability Substrate for CYP3A4, CYP2A6High risk of bioactivation to reactive electrophiles at the C3 position.
Hepatotoxicity Risk Moderate to HighDriven by potential protein adduction via oxidized indolenine intermediates.
Phospholipidosis Risk ModerateDriven by extreme lipophilicity and hydrophobic partitioning into lysosomal membranes.

Mechanistic Pathways of Toxicity

Understanding the exact sequence of molecular events is critical for designing appropriate safety assays. The diagram below illustrates the divergent pathways by which 2-Nonyl-1H-indole exerts cellular toxicity.

ToxicityPathway Compound 2-Nonyl-1H-indole (Highly Lipophilic) CYP CYP450 Metabolism (Liver Microsomes) Compound->CYP Phase I Oxidation Membrane Lipid Bilayer Intercalation Compound->Membrane Hydrophobic Partitioning Electrophile Reactive Electrophilic Intermediate CYP->Electrophile Bioactivation PLD Membrane Disruption & Phospholipidosis Membrane->PLD Phospholipase Inhibition Tox1 Hepatotoxicity & Protein Adduction Electrophile->Tox1 Covalent Binding Tox2 Cellular Lipid Storage Disorder PLD->Tox2 Accumulation

Figure 1: Dual-pathway mechanistic model of 2-Nonyl-1H-indole toxicity via CYP450 and lipophilicity.

Self-Validating Experimental Protocols for Safety Assessment

To empirically validate the predictive SAR models, the following in vitro protocols must be executed. These methodologies are designed as self-validating systems, utilizing internal standards and rigorous controls to ensure data trustworthiness.

Protocol 1: Reactive Metabolite Trapping via LC-MS/MS (Hepatotoxicity Assessment)

Rationale: Because 2-Nonyl-1H-indole is highly lipophilic, its primary route of clearance will be hepatic. This assay determines if CYP-mediated clearance generates toxic electrophiles by trapping them with Glutathione (GSH) before they can bind to cellular proteins.

Step-by-Step Methodology:

  • Incubation Mixture Preparation: In a 96-well plate, combine 10 µM 2-Nonyl-1H-indole, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Termination: Incubate at 37°C for 60 minutes with orbital shaking. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., stable-isotope labeled Diclofenac).

  • Protein Precipitation: Centrifuge the plate at 14,000 × g for 15 minutes at 4°C to pellet precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode. Utilize a neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety cleavage from GSH adducts) to identify reactive intermediates.

  • Self-Validation Criteria:

    • Positive Control: A parallel incubation with Diclofenac (10 µM) must yield its known GSH adducts (m/z 602).

    • Negative Control: An incubation of 2-Nonyl-1H-indole lacking NADPH must show zero adduct formation, proving that adduct generation is strictly CYP450-dependent.

ExperimentalWorkflow Step1 Incubate Compound + HLM + NADPH + GSH Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Step4 Identify GSH Adducts (Neutral Loss 129 Da) Step3->Step4 Control Positive Control (Diclofenac) Control->Step1

Figure 2: Self-validating LC-MS/MS workflow for reactive metabolite trapping using GSH.

Protocol 2: High-Content Screening for Phospholipidosis (Membrane Toxicity)

Rationale: The C9 alkyl chain presents a severe lipophilic liability. This assay quantifies the compound's propensity to cause intracellular accumulation of phospholipids, a hallmark of membrane toxicity and DIPL.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (human hepatocellular carcinoma) cells in a 96-well black, clear-bottom plate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Treat the cells with a concentration gradient of 2-Nonyl-1H-indole (0.1 µM to 50 µM) dissolved in media (final DMSO concentration < 0.1%).

  • Fluorescent Co-Incubation: Co-administer a fluorescent phospholipid analog (e.g., NBD-PE) or a commercial lipid-trapping dye (e.g., HCS LipidTOX™ Red) directly into the media. Incubate for 48 hours.

  • Fixation & Counterstaining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and counterstain nuclei with Hoechst 33342.

  • High-Content Imaging: Image the plates using an automated high-content screening (HCS) epifluorescence microscope. Quantify the total area and intensity of fluorescent multilamellar inclusion bodies per cell.

  • Self-Validation Criteria:

    • Positive Control: Cells treated with Amiodarone (10 µM) must exhibit a >3-fold increase in intracellular lipid fluorescence relative to the vehicle control.

    • Cytotoxicity Check: Concurrent assessment of nuclear count (Hoechst) must be performed to ensure that lipid accumulation is measured in viable cells, not as an artifact of acute necrosis.

References

  • Source: acs.
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  • Source: nih.
  • Source: acs.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening Assays Using 2-Nonyl-1H-indole

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] Derivatives of indole have demonstrated a vast therapeutic pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] Derivatives of indole have demonstrated a vast therapeutic potential, engaging a wide array of molecular targets and pathways implicated in cancer, inflammation, and infectious diseases.[1][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns to elucidate the biological activity of 2-Nonyl-1H-indole, a representative member of this versatile chemical class. We present detailed protocols for a suite of robust biochemical and cell-based assays, grounded in established HTS principles, to identify and characterize the compound's potential as a modulator of G-Protein Coupled Receptors (GPCRs), enzymes, and critical cell signaling pathways.

Introduction: The Rationale for Screening 2-Nonyl-1H-indole

The indole nucleus is a privileged structure in drug discovery, known to interact with numerous protein targets by mimicking peptide structures and binding reversibly to enzymes.[3][6] The therapeutic versatility of indole derivatives is well-documented, with activities including anticancer effects via tubulin polymerization inhibition, anti-inflammatory actions through modulation of pathways like NF-κB and COX-2, and antimicrobial properties.[1][4][7] The 2-substituted phenylindoles, a closely related class, have shown potent anti-proliferative effects on cancer cell lines and inhibitory activity against key inflammatory and bacterial enzymes.[7]

The long nonyl chain at the 2-position of 2-Nonyl-1H-indole introduces significant lipophilicity, which may confer unique pharmacokinetic properties or facilitate interactions with hydrophobic binding pockets in target proteins. While the specific biological profile of 2-Nonyl-1H-indole is not extensively characterized in publicly available literature, its structural alerts warrant a broad-based screening approach. This guide outlines a logical, multi-tiered HTS strategy to efficiently probe its bioactivity across several high-value target classes.

The primary objective of an HTS campaign is the rapid and systematic evaluation of large compound libraries to identify "hits"—compounds that modulate a biological target's activity.[8][9] This process relies on the convergence of miniaturized assays, robotics, and sensitive detection methods to generate robust and reproducible data.[9][10]

The High-Throughput Screening Workflow: A Self-Validating System

A successful HTS campaign is more than a series of experiments; it is a quality-controlled process designed to maximize information and minimize false positives.[11][12] Each stage, from assay development to hit validation, incorporates checks and balances to ensure data integrity.

Workflow of a Typical HTS Campaign

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Prioritization Assay_Dev Assay Development (Miniaturization, Reagent Optimization) Assay_Val Assay Validation (Z'-factor, S/N, S/B) Assay_Dev->Assay_Val Robustness Check Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Assay Ready Data_Analysis Data Analysis (Normalization, Hit Selection) Primary_Screen->Data_Analysis Hit_Conf Hit Confirmation (Re-test from fresh stock) Data_Analysis->Hit_Conf Putative Hits Dose_Resp Dose-Response (IC50/EC50 Determination) Hit_Conf->Dose_Resp Triage Hit Triage (Orthogonal & Counter-Screens) Dose_Resp->Triage Potency & Selectivity Kinase_FP_Assay cluster_0 No Inhibition (High FP Signal) cluster_1 Inhibition (Low FP Signal) Kinase Kinase P_Substrate Phosphorylated Substrate Kinase->P_Substrate Substrate Fluorescent Substrate Substrate->P_Substrate ATP ATP ATP->P_Substrate Complex Large Complex (Slow Tumble) P_Substrate->Complex Antibody Binding Antibody Antibody->Complex Kinase_I Inhibited Kinase Substrate_I Free Fluorescent Substrate (Fast Tumble) Inhibitor 2-Nonyl-1H-indole Inhibitor->Kinase_I

Caption: Mechanism of a fluorescence polarization kinase assay.

Protocol 3: NF-κB Pathway Inhibition using a Luciferase Reporter Gene Assay

Principle: This cell-based assay quantifies the activity of the NF-κB signaling pathway. [13]Cells are engineered to contain a luciferase reporter gene under the control of a promoter with NF-κB response elements. When the pathway is activated (e.g., by TNF-α), the NF-κB transcription factor translocates to the nucleus and drives the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to pathway activity. Inhibitors will prevent luciferase expression, resulting in a low luminescent signal.

Materials:

  • Cells: A stable cell line (e.g., HeLa or HEK293) containing an NF-κB-luciferase reporter construct.

  • Compound: 2-Nonyl-1H-indole (10 mM stock in DMSO).

  • Reagents: TNF-α (stimulant), luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Assay Plates: White, opaque 384-well microplates suitable for luminescence.

  • Instrumentation: Automated liquid handler, luminescence plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed the reporter cells into 384-well plates at 5,000-10,000 cells per well in 40 µL of medium. Incubate overnight.

  • Compound Treatment: Add 50 nL of 2-Nonyl-1H-indole or control compounds to the wells for a final concentration of 10 µM. Incubate for 1 hour.

  • Pathway Stimulation: Add 10 µL of TNF-α (at a pre-determined EC₈₀ concentration) to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂ to allow for gene expression and protein production.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luminescent reaction.

    • Incubate for 10 minutes in the dark to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis:

    • Normalize the data to stimulated (100% activity) and unstimulated (0% activity) controls.

    • Calculate the percent inhibition for each compound-treated well.

    • To rule out cytotoxicity as a cause for signal loss, a parallel viability assay (e.g., CellTiter-Glo®) should be run. [14]

Hit Validation and Triage

Any "hits" identified in the primary screens must undergo a rigorous validation process to eliminate artifacts and false positives. [15]

  • Confirmation: Re-test the primary hits, preferably from a freshly prepared sample of 2-Nonyl-1H-indole, at the same single concentration.

  • Dose-Response Analysis: Generate a concentration-response curve (typically 8-10 points) to determine the potency (IC₅₀ or EC₅₀) of the compound. [16]3. Orthogonal Assays: Validate the hit using a different assay technology that measures the same biological endpoint. For example, a kinase hit from an FP assay could be confirmed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Counter-Screening/Selectivity: Screen the compound against related targets to assess its selectivity. For instance, a kinase inhibitor should be tested against a panel of other kinases. For the NF-κB assay, a counter-screen using a different reporter gene (e.g., driven by a constitutive promoter) is crucial to identify non-specific inhibitors of transcription or luciferase.

References

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]

  • Celtarys. (2023, April 12). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • An, S. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors. In G Protein-Coupled Receptors in Drug Discovery. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Auld, D. S., & Inglese, J. (2019). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Chemical Biology, 14(11), 2314-2333. [Link]

  • Iversen, P. W., Beck, B., Chen, Y. F., et al. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. [Link]

  • Bedre, R., Mandadi, K., & Mirkov, E. (2021). HTSQualC is a Flexible and One-Step Quality Control Software for High-throughput Sequencing Data Analysis. bioRxiv. [Link]

  • ICE Bioscience. (2025, April 29). GPCR Signaling Assay Applications in High-Throughput Screening. [Link]

  • Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?[Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Proceedings of the 2005 ACM symposium on Applied computing. [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527. [Link]

  • Bedre, R. (n.d.). HTSQualC: High-throughput sequencing (HTS) data quality control analysis software tool. GitHub. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Dissou, F. (2024). High-Throughput Screening for Enzyme Modulation. Drug Des, 13, 291. [Link]

  • Rajalingam, K. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(3), 227-234. [Link]

  • Rajalingam, K. (2016). Cell Based Assays in High Throughput Mode (HTS). ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. [Link]

  • An, F., & Li, D. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Hansen, T. N. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

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  • Chun, H., Kim, C., Kim, S. H., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3787-3790. [Link]

  • Al-Ostath, A., Ghattas, M. A. Y., Al-Ktaifani, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2296. [Link]

  • Al-Ostath, A., Ghattas, M. A. Y., Al-Ktaifani, M., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100778. [Link]

  • Kaur, M., Singh, M., & Chadha, N. (2020). A brief review of the biological potential of indole derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115166. [Link]

  • Singh, A., & Kumar, K. (2024). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(4), 163-176. [Link]

  • Almansour, A. I., Arumugam, N., Kumar, R. S., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 761891. [Link]

  • Dhaneesh, S., & Sureshan, V. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11, 194. [Link]

  • Al-Ostath, A., Ghattas, M. A. Y., Al-Ktaifani, M., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Al-Qaisi, A. M., Al-Soud, Y. A., & Al-Tel, T. H. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5323. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 12(1), 1018. [Link]

  • Wang, Y., Zhang, Y., Chen, Y., et al. (2020). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Acta Pharmacologica Sinica, 41(3), 423-431. [Link]

  • Green, K. M., Jackrel, M. E., & Shorter, J. (2019). High-throughput screening yields several small-molecule inhibitors of repeat-associated non-AUG translation. Journal of Biological Chemistry, 294(49), 18725-18738. [Link]

  • Spencer, P. S. (2015). High-throughput screening of drug leads. Science in the Classroom. [Link]

  • Arbor Biosciences. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology. [Link]

Sources

Application

Application Notes and Protocols for the GC-MS Analysis of 2-Nonyl-1H-indole

Abstract This technical guide provides a comprehensive framework for the analysis of 2-Nonyl-1H-indole using gas chromatography-mass spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-Nonyl-1H-indole using gas chromatography-mass spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document details optimized protocols for sample preparation, instrument configuration, and data acquisition. The methodologies presented are grounded in established analytical principles to ensure robust, reproducible, and accurate results. By explaining the rationale behind experimental choices, this guide empowers users to not only follow the prescribed steps but also to adapt and troubleshoot their own analytical workflows.

Introduction: The Significance of 2-Alkylindoles

Indole and its derivatives are a cornerstone of heterocyclic chemistry, widely distributed in natural products and forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The 2-alkylindoles, such as 2-Nonyl-1H-indole, are a specific subclass that has garnered interest for their potential applications in medicinal chemistry and materials science.[4][5] Accurate and reliable analytical methods are paramount for the characterization, quantification, and quality control of these compounds.

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds. Its combination of high-resolution chromatographic separation with the sensitive and specific detection afforded by mass spectrometry makes it ideally suited for the analysis of indole derivatives.[6] This application note will provide a detailed, step-by-step protocol for the successful GC-MS analysis of 2-Nonyl-1H-indole.

Foundational Principles: Why GC-MS for 2-Nonyl-1H-indole?

The selection of GC-MS for this analysis is based on the physicochemical properties of 2-Nonyl-1H-indole. The long non-polar nonyl chain at the 2-position of the indole ring imparts sufficient volatility and thermal stability, making it amenable to gas chromatography without the need for derivatization.[7] This is a significant advantage over more polar indole derivatives which may require chemical modification to improve their chromatographic behavior.[8]

The mass spectrometer provides unambiguous identification through the characteristic fragmentation pattern of the molecule upon electron ionization. This "fingerprint" allows for high confidence in the identification of the target analyte, even in complex matrices.

Experimental Workflow: A Visual Overview

The overall process for the GC-MS analysis of 2-Nonyl-1H-indole can be visualized as a sequential workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Volatile Solvent A->B C Dilution to Working Concentration B->C D Sample Injection C->D Transfer to Autosampler Vial E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration & Identification F->G Data Acquisition H Quantification & Reporting G->H Fragmentation MI Molecular Ion (M+) m/z 243 F1 Loss of C8H17 radical (Benzylic Cleavage) m/z 130 MI->F1 - C8H17• F3 Loss of CH3 radical m/z 228 MI->F3 - CH3• F4 Indole Ring Fragments e.g., m/z 117, 90, 77 F1->F4 Further Fragmentation F2 McLafferty Rearrangement (if applicable)

Sources

Method

Application Note: High-Resolution Isolation of 2-Nonyl-1H-indole using Reverse-Phase High-Performance Liquid Chromatography

Abstract This document provides a comprehensive guide and detailed protocols for the isolation and purification of 2-Nonyl-1H-indole, a significantly non-polar heterocyclic compound. Given the long C9 alkyl chain, this m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the isolation and purification of 2-Nonyl-1H-indole, a significantly non-polar heterocyclic compound. Given the long C9 alkyl chain, this molecule exhibits strong hydrophobicity, making Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal technique for achieving high-purity separation. We will explore the fundamental principles governing the separation, detail the strategic development of a robust analytical method, and provide a scalable protocol for preparative purification. This guide is intended for researchers, chemists, and drug development professionals who require a validated methodology for isolating lipophilic indole derivatives.

Introduction and Scientific Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, from neurotransmitters like serotonin to various alkaloids.[1][2] The synthetic derivatization of the indole ring, such as the introduction of a long alkyl chain at the 2-position to create 2-Nonyl-1H-indole, drastically increases the molecule's lipophilicity. This property can be crucial for modulating biological activity, particularly for interactions with hydrophobic protein pockets or for membrane permeability.

However, this high degree of non-polarity presents a significant challenge for purification. Crude synthetic mixtures often contain starting materials, reagents, and byproducts with a wide range of polarities. Effective isolation of 2-Nonyl-1H-indole requires a separation technique that can provide high resolution based on hydrophobicity. RP-HPLC is exceptionally well-suited for this purpose, offering superior performance for the separation of non-polar and weakly polar compounds.[3]

Principle of Separation: Exploiting Hydrophobicity

Reverse-phase chromatography operates on the principle of hydrophobic interactions.[3][4] The core of the technique involves a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase: Typically consists of silica particles that have been chemically modified (bonded) with long alkyl chains, most commonly 18-carbon chains (C18).[5][6] This creates a highly non-polar, "hydrophobic" surface.

  • Mobile Phase: A polar solvent system, usually a mixture of water and a miscible, less polar organic solvent like acetonitrile (ACN) or methanol (MeOH).[4][7]

When the crude sample is introduced, molecules partition between the stationary and mobile phases. 2-Nonyl-1H-indole, being highly non-polar, has a strong affinity for the C18 stationary phase and is strongly retained. More polar impurities have less affinity and are washed through the column more quickly. To elute the target compound, the polarity of the mobile phase is decreased by increasing the concentration of the organic solvent (e.g., acetonitrile). This disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing it to move through the column and be detected.[5]

Strategic Method Development

A logical, stepwise approach to method development is critical for achieving optimal separation. The choices made at each step are dictated by the physicochemical properties of 2-Nonyl-1H-indole.

Column Selection: The Foundation of Retention

The primary goal is to achieve strong retention of the highly non-polar target compound.

  • C18 Columns: These are the industry standard and the first choice for separating hydrophobic molecules like 2-Nonyl-1H-indole.[5] The dense layer of 18-carbon chains provides maximum hydrophobic interaction, ensuring sufficient retention and offering high potential for resolving closely related non-polar impurities.

  • Phenyl Columns: These columns can offer alternative selectivity for aromatic compounds.[5] The phenyl stationary phase can engage in π-π interactions with the indole ring of the analyte. This can sometimes provide a unique separation profile that resolves impurities that co-elute on a C18 column. It is a valuable secondary option if C18 performance is suboptimal.

Mobile Phase Selection: Driving the Separation

The mobile phase composition directly controls the retention and elution of the analyte.

  • Organic Modifier: Both acetonitrile and methanol are common choices.[7] Acetonitrile is often preferred as it typically provides sharper peaks, lower backpressure, and has a lower UV cutoff wavelength compared to methanol. Methanol is a suitable, lower-cost alternative.[7]

  • Aqueous Phase & Additives: The use of high-purity water is standard. Critically, the addition of a small amount of acid, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) , to both the aqueous and organic phases is highly recommended.[8][9]

    • Causality: The nitrogen atom in the indole ring is weakly basic. Residual, un-capped silanol groups on the silica surface of the stationary phase are acidic and can cause secondary ionic interactions with the analyte. This leads to significant peak tailing and poor reproducibility. The acid in the mobile phase protonates these silanols, effectively masking them and ensuring that separation occurs purely based on hydrophobic interactions, resulting in sharp, symmetrical peaks.[5]

Detection Wavelength

The indole ring system contains a chromophore that strongly absorbs UV light.

  • Optimal Wavelength: A detection wavelength of 280 nm is a robust starting point for general indole compounds.[7][9] However, for optimal sensitivity, it is best to use a Photodiode Array (PDA) detector during method development to determine the wavelength of maximum absorbance (λ-max) for 2-Nonyl-1H-indole. Other indole derivatives show strong absorbance between 210 nm and 280 nm.[10][11]

Experimental Protocols

The overall purification strategy follows a logical progression from analytical method development to preparative-scale isolation, concluding with a final purity verification.

G cluster_prep Preparation cluster_dev Development & Purification cluster_post Post-Purification Crude Crude 2-Nonyl-1H-indole (from synthesis) SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep Analytical Protocol 1: Analytical HPLC (Method Optimization) SamplePrep->Analytical Preparative Protocol 2: Preparative HPLC (Scale-up & Isolation) Analytical->Preparative Fractions Fraction Collection Preparative->Fractions Evaporation Solvent Evaporation Fractions->Evaporation PurityCheck Final Purity Analysis (Analytical HPLC) Evaporation->PurityCheck PureCompound Pure 2-Nonyl-1H-indole (>95% Purity) PurityCheck->PureCompound

Caption: General workflow for the purification of 2-Nonyl-1H-indole.

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol is designed to optimize the separation and is used for assessing the purity of the crude material and the final product.

1. Sample Preparation: a. Prepare a stock solution of the crude 2-Nonyl-1H-indole sample at approximately 1 mg/mL in methanol or acetonitrile. b. Vortex thoroughly until fully dissolved. c. Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[5]

2. HPLC Instrumentation and Conditions: a. Set up an HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV-Vis detector. b. Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard dimensions for analytical work, providing good resolution and efficiency.[8]
Mobile Phase A 0.1% Formic Acid in WaterPolar component of the mobile phase. Acid additive ensures sharp peaks.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier; its increasing concentration elutes the non-polar analyte.[9]
Gradient Elution 70% to 100% B over 15 minutes, hold at 100% B for 3 minutes, return to 70% B over 1 minute, re-equilibrate for 5 minutes.A high starting percentage of organic is needed for this non-polar compound. The gradient resolves impurities.[7]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.[12]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.[7]
Detection UV at 280 nm (or λ-max determined by PDA scan)Specific for the indole chromophore, providing good sensitivity.[7]
Protocol 2: Preparative HPLC for Bulk Isolation

This protocol scales up the optimized analytical method to purify larger quantities of the compound.

1. Method Scaling and Sample Preparation: a. The analytical gradient is directly scaled to the preparative column dimensions. The flow rate is increased proportionally to the square of the ratio of the column diameters. b. Dissolve the crude material in the minimum amount of a strong solvent (like methanol or acetonitrile). c. The concentration should be as high as possible without causing precipitation upon injection (e.g., 20-50 mg/mL). A small test injection is recommended. d. Filter the entire solution through a 0.45 µm filter to protect the preparative column.[5]

2. Preparative HPLC Instrumentation and Conditions:

ParameterConditionRationale
Column C18, 21.2 x 250 mm, 5-10 µm particle sizeLarger diameter and length for higher loading capacity.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the analytical method.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent with the analytical method.
Gradient Elution 70% to 100% B over 20 minutes, followed by a high-organic wash.The gradient slope is slightly shallower to maintain resolution with the higher load.
Flow Rate ~20 mL/min (adjust based on column manufacturer's recommendation)Scaled up from the analytical method to maintain linear velocity.
Injection Volume 1-5 mL (depending on concentration and column loading capacity)A large volume injection is necessary for preparative scale.
Detection UV at 280 nm (using a preparative flow cell)Monitors the elution profile to trigger fraction collection.
Fraction Collection Triggered by UV signal threshold, collecting the main peak.Automated collection ensures the entire peak corresponding to the target compound is captured.[5]

3. Post-Purification Workup: a. Combine the collected fractions containing the pure compound. b. Remove the organic solvent (acetonitrile) and some water using a rotary evaporator. c. If residual aqueous solution remains, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) or freeze-dry (lyophilize) to obtain the solid product. d. Verify the purity of the final product using the analytical HPLC method described in Protocol 1.

Expected Results and Data Summary

Successful application of these protocols should yield 2-Nonyl-1H-indole with high purity. The retention time will be significantly longer than more polar impurities due to its strong hydrophobic character.

ParameterExpected Outcome (Analytical Scale)Comments
Retention Time (tR) ~12-14 minutesHighly dependent on the specific system; will be one of the last eluting peaks.
Purity (Peak Area %) >98%Goal for the final isolated product.
Peak Shape Symmetrical (Asymmetry factor 0.9-1.2)Indicates a good separation with no secondary interactions.
Recovery >85%Expected recovery from the preparative run, accounting for transfer losses.

Troubleshooting

IssuePotential CauseSolution
Peak Tailing Secondary interaction with residual silanols; column degradation.Ensure 0.1% acid is present in both mobile phase bottles.[8] Use a high-quality, end-capped column. If the problem persists, the column may need to be replaced.
Poor Resolution Gradient is too steep; column is overloaded.Decrease the slope of the gradient (e.g., run from 70-100% B over 20 minutes instead of 15). For analytical runs, inject a smaller amount. For preparative runs, reduce the mass of sample loaded per injection.
High Backpressure Particulate matter from the sample or mobile phase; buffer precipitation.Always filter samples and mobile phases. Ensure mobile phase components are fully miscible. If pressure is suddenly high, a column blockage may have occurred; reverse-flush the column with an appropriate solvent (refer to manufacturer's guide).
No Peak Detected Compound is too retained; detector issue; sample degradation.Extend the gradient to 100% organic and hold for a longer period. Check detector lamp status. Ensure the sample is stable in the dissolution solvent.

References

  • Yong, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]

  • Cilliers, J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

  • Ferreira, V., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Duca, R. B., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Soil. Available at: [Link]

  • Wicha-Komsta, K., et al. (2021). HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment. Journal of Chromatographic Science. Available at: [Link]

  • Fahmi, et al. (2023). Selective optical chemosensors of Fe3+ ions using 1H-indole-2,3-dione. ResearchGate. Available at: [Link]

  • Dai, J., et al. (2010). A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba. Molecules. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. Available at: [Link]

  • NIST. (2026). 1H-Indole, 2-phenyl-. NIST WebBook. Available at: [Link]

  • Dhaneesh S, et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • ResearchGate. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. Available at: [Link]

  • Nickels, M., et al. (2016). pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers. Physical Chemistry Chemical Physics. Available at: [Link]

  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Available at: [Link]

  • Zhang, S., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules. Available at: [Link]

  • Gligorov, B. D., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta. Available at: [Link]

  • Kumar, A., et al. (2015). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • LCGC International. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • Lignell, H., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • Rocchi, S., et al. (2025). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan. Semantic Scholar. Available at: [Link]

  • OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International. Available at: [Link]

  • Forschungszentrum Jülich. (2024). High‐Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination. Forschungszentrum Jülich. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-Nonyl-1H-indole precipitation in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with highly lipophilic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with highly lipophilic compounds.

Working with 2-Nonyl-1H-indole presents a significant physicochemical challenge. The attachment of a 9-carbon (nonyl) aliphatic chain to the indole core creates an extremely hydrophobic molecule. When introduced into aqueous media, this hydrophobic tail disrupts the hydrogen-bonding network of water. To minimize the thermodynamically unfavorable exposed surface area, the molecules rapidly self-associate and precipitate out of solution[1].

This guide is designed to help you diagnose the root cause of precipitation and implement self-validating, field-proven protocols to achieve stable aqueous solubilization.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does 2-Nonyl-1H-indole precipitate immediately upon dilution into my aqueous buffer, even if I pre-dissolve it perfectly in 100% DMSO? A: This is a classic "solvent-shift" precipitation. While DMSO is an excellent solvent for lipophilic indoles, diluting the DMSO stock into an aqueous buffer drastically reduces the overall solvent capacity of the mixture. The hydrophobic nonyl chain resists solvation in the polar medium, causing the molecules to aggregate to lower the system's free energy[1].

Q2: Will increasing the temperature of the aqueous media prevent precipitation? A: Only temporarily. Heating increases kinetic energy and may transiently improve solubility, but 2-Nonyl-1H-indole will inevitably nucleate and precipitate upon cooling. A thermodynamic solubilization strategy—such as micellization or complexation—is required for stable aqueous formulations[2].

Q3: Does the precipitation affect my downstream cell-based assays? A: Yes, severely. Precipitated drug is not bioavailable. Furthermore, micro-crystals can settle on adherent cell monolayers, causing localized physical toxicity and highly variable assay readouts. You must ensure the drug is molecularly dispersed or stably encapsulated in nanocarriers[3].

Part 2: Formulation Strategies & Self-Validating Protocols

Depending on your target concentration and downstream application, you will need to select the appropriate solubilization strategy.

Strategy A: Co-Solvent Optimization (For low-concentration in vitro assays, < 10 µM)

Co-solvents like PEG 400 reduce the overall polarity and interfacial tension of the aqueous system. This disrupts the rigid water structure, making it easier to accommodate the lipophilic indole[4].

Protocol: Step-by-Step Co-Solvent Addition

  • Stock Preparation: Dissolve 2-Nonyl-1H-indole in 100% DMSO to create a 10 mM stock. Vortex until optically clear.

  • Co-solvent Blending: In a separate tube, prepare a binary mixture of your aqueous buffer and a co-solvent (e.g., 5% v/v PEG 400 in PBS).

  • Dropwise Addition: While vortexing the co-solvent mixture at medium speed, add the DMSO stock dropwise.

    • Self-Validating Step: Observe the solution. If localized cloudiness persists for more than 2 seconds after a drop is added, the co-solvent ratio is insufficient to overcome the solvent shift. You must either decrease the final drug concentration or increase the PEG 400 fraction.

  • Equilibration: Sonicate the final solution in a water bath for 5 minutes at room temperature to ensure microscopic homogeneity.

Strategy B: Micellar Solubilization (For cell culture and moderate concentrations, 10 - 50 µM)

When the concentration of a surfactant exceeds its Critical Micelle Concentration (CMC), it self-assembles into colloidal structures with a hydrophobic core and a hydrophilic corona[5]. The nonyl chain of the indole will partition into this hydrophobic core, shielding it from water[6].

Protocol: Thin-Film Hydration with Polysorbate 80

  • Co-Dissolution: Dissolve 2-Nonyl-1H-indole and Polysorbate 80 (Tween 80) in a volatile organic solvent (e.g., ethanol) at a 1:10 molar ratio.

  • Film Formation: Evaporate the solvent under a gentle nitrogen stream to form a co-precipitated, homogeneous thin film at the bottom of the tube.

  • Hydration: Rehydrate the film with your target aqueous buffer while stirring vigorously at 37°C for 30 minutes. The mechanical energy forces the surfactant to self-assemble around the drug.

  • Filtration & Validation: Pass the solution through a 0.22 µm PES syringe filter.

    • Self-Validating Step: Measure the UV absorbance of the filtrate at the indole's λmax​ (~270-280 nm) and compare it to the pre-filtered solution. If the absorbance drops significantly, micellar incorporation was incomplete, and unencapsulated aggregates were filtered out.

Strategy C: Cyclodextrin Inclusion Complexes (For in vivo or high-concentration applications, > 50 µM)

Cyclodextrins (like Hydroxypropyl-β-Cyclodextrin, HP-β-CD) possess a hydrophobic inner cavity that can encapsulate the nonyl chain of the indole, while their hydrophilic exterior maintains excellent aqueous solubility and biocompatibility[2].

Protocol: HP-β-CD Complexation

  • Solution Prep: Prepare a 20% (w/v) HP-β-CD solution in water or buffer.

  • Drug Addition: Add 2-Nonyl-1H-indole powder directly to the cyclodextrin solution (do not use DMSO here).

  • Complexation: Stir the suspension continuously for 48 hours at room temperature. The slow kinetics are required for the nonyl chain to thread into the cyclodextrin cavity.

  • Separation: Centrifuge at 10,000 x g for 10 minutes.

    • Self-Validating Step: The presence of a pellet indicates the saturation limit of the inclusion complex has been reached. The supernatant contains the fully solubilized, thermodynamically stable inclusion complex.

Part 3: Quantitative Excipient Selection

To aid in your experimental design, refer to the following quantitative limits and mechanistic properties of common solubilizing agents.

Excipient ClassExample AgentMechanism of ActionMax Recommended Conc. (In Vitro)Pros & Cons
Co-solvent DMSOSolvation / Polarity reduction< 0.5% v/vPro: Easy to use.Con: High risk of precipitation upon dilution; cell toxicity.
Co-solvent PEG 400Interfacial tension reduction< 5.0% v/vPro: Biocompatible[4].Con: May increase media viscosity.
Surfactant Polysorbate 80Micellar encapsulation0.1 - 1.0% w/vPro: High solubilization capacity[5].Con: Can alter cell membrane permeability[3].
Complexing Agent HP-β-CDHydrophobic cavity inclusionUp to 20.0% w/vPro: Excellent stability, low toxicity[2].Con: Requires 24-48h equilibration times.

Part 4: Formulation Decision Workflow

Use the following logical workflow to determine the optimal troubleshooting path based on your experimental requirements.

G Start 2-Nonyl-1H-indole Precipitation Detected Step1 Assess Target Concentration & Downstream Assay Start->Step1 LowConc In Vitro Assay (< 10 µM) Step1->LowConc MedConc Cell Culture (10 - 50 µM) Step1->MedConc HighConc In Vivo / High Dose (> 50 µM) Step1->HighConc Solvent Co-solvent Optimization (DMSO / PEG 400) LowConc->Solvent Surfactant Micellar Solubilization (Polysorbate 80 / SDS) MedConc->Surfactant Complex Inclusion Complexation (HP-β-CD) or LBFs HighConc->Complex Validate DLS & Turbidity Assay (Confirm Monodispersity) Solvent->Validate Surfactant->Validate Complex->Validate

Caption: Workflow for resolving 2-Nonyl-1H-indole aqueous precipitation based on target concentration.

References

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. nih.gov. 4

  • Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development. nih.gov. 3

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. researchgate.net. 6

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ijpca.org. 1

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. jocpr.com. 5

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. hilarispublisher.com. 2

Sources

Optimization

Technical Support Center: Synthesis of 2-Nonyl-1H-indole

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Nonyl-1H-indole. Here, we address common challenges and frequently asked...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Nonyl-1H-indole. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and improve your synthesis yield.

Troubleshooting Guide: Enhancing Yield and Purity

Researchers often encounter challenges such as low yields, the formation of side products, and purification difficulties during the synthesis of 2-Nonyl-1H-indole. This section provides a systematic approach to troubleshooting these common issues.

Problem: Low or No Yield of 2-Nonyl-1H-indole

A low or nonexistent yield is a frequent issue in indole synthesis. Several factors can contribute to this problem, from the choice of catalyst to the purity of the starting materials.[1]

Possible Causes and Solutions:

  • Inappropriate Acid Catalyst: The selection of an acid catalyst is critical in Fischer indole synthesis.[2] A catalyst that is too weak may not facilitate the reaction, while one that is too strong can lead to the degradation of the starting materials or the final product.[1]

    • Solution: If you are using a mild acid like acetic acid with poor results, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[1][3] Conversely, if you suspect product degradation, a milder acid may be more suitable.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heat can prevent the reaction from proceeding, while excessive temperatures can cause decomposition.[1]

    • Solution: Begin the reaction at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the progress with Thin Layer Chromatography (TLC).[1] Microwave-assisted synthesis has shown that temperatures between 125°C and 150°C can lead to high conversion rates in a short time.[4]

  • Poor Quality of Starting Materials: Impurities in the phenylhydrazine or the 2-undecanone can interfere with the reaction.[1]

    • Solution: Ensure your starting materials are pure and the solvent is anhydrous. Impurities can significantly inhibit the reaction.[1][5]

  • N-N Bond Cleavage: A significant side reaction, particularly with electron-rich hydrazones, is the cleavage of the N-N bond, leading to byproducts like anilines.[1][6]

    • Solution: This is an inherent challenge in the Fischer indole synthesis. Optimizing the acid catalyst and temperature can help minimize this side reaction. Computational studies have shown that electron-donating substituents can make this cleavage more favorable.[6][7]

Troubleshooting Workflow for Low Yield

start Low or No Yield purity Verify Starting Material Purity start->purity catalyst Optimize Acid Catalyst purity->catalyst conditions Adjust Reaction Temperature & Time catalyst->conditions analysis Analyze for Side Products conditions->analysis analysis->purity Re-evaluate & Repeat success Improved Yield analysis->success start 2-Undecanone + Phenylhydrazine hydrazone Phenylhydrazone Formation (Acid Catalyst, Heat) start->hydrazone cyclization [3,3]-Sigmatropic Rearrangement & Cyclization (Acid, Heat) hydrazone->cyclization product 2-Nonyl-1H-indole cyclization->product

Sources

Troubleshooting

Technical Support Center: Overcoming 2-Nonyl-1H-indole Cytotoxicity in Primary Cell Lines

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers utilizing 2-Nonyl-1H-indole. This guide is designed to provide in-depth troubleshooting strategies and fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2-Nonyl-1H-indole. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address the common challenge of cytotoxicity in primary cell lines. As researchers, we understand that primary cells offer greater physiological relevance but are often more sensitive than immortalized lines. This resource synthesizes field-proven insights and published data to help you navigate these challenges and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 2-Nonyl-1H-indole and why is it used in research?

2-Nonyl-1H-indole is a synthetic heterocyclic compound belonging to the indole family. Indole derivatives are widely investigated for their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Your specific research application will depend on the compound's purported mechanism of action, which may involve targeting pathways like tubulin polymerization or inducing cell cycle arrest.[1][4]

Q2: Why am I observing high cytotoxicity in my primary cells, but not in my cancer cell lines?

This is a common and important observation. Primary cells generally have a lower proliferative rate and less robust defense mechanisms against chemical stressors compared to cancer cell lines.[5] Cancer cells often have upregulated survival pathways and can better tolerate insults that would trigger apoptosis in primary cells. Furthermore, some indole derivatives exhibit selective cytotoxicity, showing higher potency against cancerous cells.[5][6] Therefore, protocols optimized for cancer lines often need significant modification for primary cell use.

Q3: What is the primary mechanism of 2-Nonyl-1H-indole induced cytotoxicity?

While the exact mechanism can be cell-type dependent, the cytotoxicity of many indole derivatives, and compounds with similar alkyl-aromatic structures, is frequently linked to three interconnected events:

  • Induction of Oxidative Stress: The compound can lead to an increase in intracellular Reactive Oxygen Species (ROS).[7][8][9]

  • Mitochondrial Dysfunction: Elevated ROS can damage mitochondria, leading to a decrease in mitochondrial membrane potential (ΔΨm) and impaired ATP synthesis.[8][10][11]

  • Activation of Apoptosis: Mitochondrial damage can trigger the intrinsic apoptotic pathway through the release of cytochrome c, leading to the activation of initiator caspase-9 and executioner caspases-3/7.[12][13][14]

Q4: What solvent should I use for 2-Nonyl-1H-indole and what is a safe final concentration?

Dimethyl sulfoxide (DMSO) is the most common solvent for indole compounds.[15][16] It is critical to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it in your culture medium to the final working concentration. Crucially, the final DMSO concentration in the culture should not exceed 0.1% (v/v) , as higher concentrations are toxic to most primary cells.[17] Always run a vehicle control (medium with 0.1% DMSO) in your experiments.

Troubleshooting Guides: Diagnosis and Mitigation of Cytotoxicity

This section is designed to help you diagnose the root cause of cytotoxicity in your experiments and provides actionable solutions.

Issue 1: Acute, Rapid Cell Death (Within 1-6 hours of treatment)

Symptoms:

  • Widespread cell detachment and lysis observed shortly after adding the compound.

  • Viability assays (like Trypan Blue) show a massive drop in viable cells almost immediately.

Possible Causes & Solutions:

  • A. Concentration is too high: The most common cause of acute cytotoxicity is an excessive concentration of the compound. Primary cells are highly sensitive, and an effective dose for a cancer cell line can be lethal to them.

    • Solution: Perform a dose-response curve starting at a very low concentration (e.g., 0.1 µM) and increasing logarithmically (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Your goal is to find the optimal concentration that elicits the desired biological effect without causing overwhelming cell death. See Protocol 1 for a detailed methodology.

  • B. Solvent Toxicity: If the final DMSO concentration exceeds 0.1%, it can cause membrane damage and rapid cell death.

    • Solution: Recalculate your dilutions. Ensure your final working solution contains a consistent and low percentage of DMSO across all conditions. Always include a vehicle-only control.[17]

  • C. Compound-Membrane Interaction: At high concentrations, lipophilic compounds like 2-Nonyl-1H-indole can directly interfere with the cell membrane's integrity, causing it to become permeable.

    • Solution: This is fundamentally a concentration issue. Lowering the dose as described in (A) is the primary solution. You can assess membrane integrity directly using an LDH release assay.[16]

Issue 2: Delayed, Progressive Cell Death (Observed at 12-48 hours)

Symptoms:

  • Cells appear normal initially, but signs of apoptosis (blebbing, shrinking, fragmentation) appear over time.

  • Caspase activity is elevated.

  • Results from endpoint viability assays (e.g., MTT, CellTiter-Glo) are low.

Possible Causes & Solutions:

  • A. Oxidative Stress Overload: The compound is likely inducing a buildup of ROS, which, over time, overwhelms the cell's natural antioxidant defenses.[8]

    • Diagnosis: Measure intracellular ROS levels using a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate).

    • Solution: Co-treat the cells with a well-tolerated antioxidant. N-acetylcysteine (NAC) is a common choice. This can neutralize the off-target ROS effect, potentially revealing the compound's primary mechanism. See Protocol 2 .

  • B. Apoptosis via Mitochondrial Pathway: This is the most probable mechanism for delayed cytotoxicity. The compound induces mitochondrial stress, leading to the activation of the caspase cascade.[12][14]

    • Diagnosis:

      • Assess mitochondrial membrane potential (ΔΨm) using a fluorescent dye like TMRE or JC-1. A decrease in fluorescence indicates mitochondrial depolarization, a key step in apoptosis.[11] See Protocol 3 .

      • Measure the activity of key caspases. Use a luminogenic or fluorogenic assay to measure Caspase-9 (initiator) and Caspase-3/7 (executioner) activity.[12] See Protocol 4 .

    • Solution: To confirm that apoptosis is the cause of death, you can co-treat with a pan-caspase inhibitor like Z-VAD-FMK. If the inhibitor rescues the cells from death, it confirms a caspase-dependent apoptotic mechanism. This is a powerful diagnostic tool but should not be used as a routine workaround, as it masks the cytotoxic effect rather than preventing the upstream cause.

Issue 3: Inconsistent Results and Poor Reproducibility

Symptoms:

  • The IC50 value varies significantly between experiments.

  • The magnitude of the biological effect is not consistent.

Possible Causes & Solutions:

  • A. Primary Cell Variability: Primary cells are inherently more variable than cell lines. Their health, passage number, and donor-to-donor differences can impact results.

    • Solution:

      • Standardize Cell Culture: Use cells from the same passage number for a set of experiments. Do not use high-passage primary cells, as they can become senescent.[18]

      • Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting an experiment. Do not plate cells too sparsely or too densely.

      • Batch Testing: If possible, use cryopreserved lots from a single, well-characterized donor to minimize biological variability.

  • B. Compound Instability: The compound may be unstable in the culture medium over long incubation periods.

    • Solution: For long-term experiments (>48 hours), consider replenishing the medium with a fresh preparation of the compound every 24-48 hours.

Mechanistic Overview of 2-Nonyl-1H-indole Cytotoxicity

Understanding the underlying mechanism is crucial for designing effective mitigation strategies. Based on evidence from related indole compounds, a probable cytotoxic pathway involves the induction of mitochondrial-mediated apoptosis.[8][19]

G cluster_0 Initiating Stress cluster_1 Cellular Response cluster_2 Apoptotic Cascade cluster_3 Terminal Event Compound 2-Nonyl-1H-indole (Primary Insult) Mito Mitochondrial Dysfunction Compound->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Feed-forward loop MMP ΔΨm Collapse (Depolarization) Mito->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Proposed pathway of 2-Nonyl-1H-indole induced cytotoxicity.

Experimental Protocols
Protocol 1: Determining the Optimal Concentration via Dose-Response Assay

This protocol uses an MTT assay to measure metabolic activity, which is a proxy for cell viability.

  • Cell Plating: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock of 2-Nonyl-1H-indole in DMSO. Create a series of 2X final concentrations in culture medium (e.g., 100 µM, 20 µM, 10 µM, 2 µM, 1 µM, 0.2 µM). Also prepare a 2X vehicle control (0.2% DMSO in medium).

  • Treatment: Remove half of the medium from each well and add an equal volume of the 2X compound or vehicle solutions. This results in a 1X final concentration. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for your desired endpoint (e.g., 24, 48 hours).

  • MTT Assay:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.[16]

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add DMSO to dissolve the crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the viability (%) against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Mitigation of Cytotoxicity with an Antioxidant Co-treatment

This protocol assesses if cytotoxicity can be rescued by preventing oxidative stress.

  • Setup: Plate cells as in Protocol 1.

  • Pre-treatment: One hour before adding 2-Nonyl-1H-indole, pre-treat a subset of wells with a non-toxic concentration of N-acetylcysteine (NAC), typically 1-5 mM.

  • Treatment Groups:

    • Untreated Control

    • Vehicle Control (0.1% DMSO)

    • NAC only

    • 2-Nonyl-1H-indole only (at a cytotoxic concentration, e.g., IC75)

    • 2-Nonyl-1H-indole + NAC

  • Incubation & Analysis: Incubate for the desired time and assess cell viability using an MTT assay or by measuring caspase activity. A significant increase in viability in the "2-Nonyl-1H-indole + NAC" group compared to the "2-Nonyl-1H-indole only" group indicates that cytotoxicity is at least partially mediated by ROS.

Protocol 3: Assessing Mitochondrial Membrane Potential (ΔΨm)

This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant dye that accumulates in active mitochondria.

  • Cell Culture: Grow cells on a glass-bottom imaging dish or a black-walled, clear-bottom 96-well plate.

  • Treatment: Treat cells with 2-Nonyl-1H-indole at the desired concentration and time. Include a positive control for depolarization, such as CCCP (50 µM for 1 hour).

  • Staining: During the last 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 20-100 nM.

  • Imaging: Wash the cells with warm PBS or live-cell imaging solution. Image immediately using a fluorescence microscope with a rhodamine filter set.

  • Analysis: Healthy cells with polarized mitochondria will exhibit bright red fluorescence. Cells undergoing apoptosis will have diminished fluorescence due to the collapse of the mitochondrial membrane potential. Quantify the mean fluorescence intensity per cell across different treatment groups.

Protocol 4: Measuring Caspase-3/7 Activity

This protocol uses a commercially available luminescent or fluorescent assay.

  • Cell Plating & Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence. Treat with your compound as planned.

  • Assay Procedure: Follow the manufacturer's protocol for the caspase-glo 3/7 assay (or equivalent). This typically involves adding a single reagent containing a pro-luminescent caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase-mediated cleavage of the substrate, which generates a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: An increase in the luminescent signal directly correlates with an increase in caspase-3/7 activity, indicating apoptosis.

Troubleshooting Workflow Diagram

G cluster_acute Acute Cytotoxicity Path cluster_delayed Delayed Cytotoxicity Path Start High Cytotoxicity Observed in Experiment DoseResponse Run Dose-Response Assay (Protocol 1) Start->DoseResponse Timing Assess Timing: Acute (<6h) vs Delayed (>12h) DoseResponse->Timing CheckSolvent Verify Final DMSO Concentration is <0.1% Timing->CheckSolvent Acute TestROS Measure ROS Levels Timing->TestROS Delayed LowerDose Lower Concentration Significantly CheckSolvent->LowerDose TestMito Assess ΔΨm (Protocol 3) TestROS->TestMito RescueAntioxidant Attempt Rescue with Antioxidant (Protocol 2) TestROS->RescueAntioxidant TestCaspase Measure Caspase-3/7 Activity (Protocol 4) TestMito->TestCaspase RescueCaspInhib Confirm with Caspase Inhibitor (e.g., Z-VAD-FMK) TestCaspase->RescueCaspInhib

Caption: A logical workflow for troubleshooting cytotoxicity.

Summary of Quantitative Parameters
ParameterRecommended RangeRationale / Notes
2-Nonyl-1H-indole Conc. 0.1 µM - 50 µMHighly cell-type dependent. A dose-response is mandatory for primary cells.
DMSO Final Conc. < 0.1% (v/v)Higher concentrations are directly toxic and can confound results.[17]
N-Acetylcysteine (NAC) 1 - 5 mMUsed as an antioxidant to mitigate ROS-induced cell death.[20]
TMRE Staining Conc. 20 - 100 nMFor assessing mitochondrial membrane potential. Titrate for optimal signal-to-noise.
CCCP (Positive Control) 10 - 50 µMUncouples mitochondrial oxidative phosphorylation, used as a positive control for ΔΨm collapse.
Z-VAD-FMK (Inhibitor) 20 - 50 µMPan-caspase inhibitor used to confirm caspase-dependent apoptosis.
References
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  • Nonylphenol exposure affects mouse oocyte quality by inducing spindle defects and mitochondria dysfunction. (2020, July 1). PubMed. [Link]

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Sources

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